molecular formula C7H14ClNO2 B1502157 2-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 1220040-26-5

2-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1502157
CAS No.: 1220040-26-5
M. Wt: 179.64 g/mol
InChI Key: JFNYEWGRLZUUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpiperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYEWGRLZUUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695968
Record name 2-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-26-5
Record name 3-Piperidinecarboxylic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpiperidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Methylpiperidine-3-carboxylic acid hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary

2-Methylpiperidine-3-carboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid derivative structurally related to pipecolic acid (piperidine-2-carboxylic acid) and nipecotic acid (piperidine-3-carboxylic acid). Its rigid piperidine ring, combined with the steric influence of the C2-methyl group, makes it a critical scaffold in peptidomimetics . By restricting conformational freedom, it serves as a proline surrogate, stabilizing specific secondary structures (e.g.,


-turns) in bioactive peptides. This compound is widely utilized in the development of thrombin inhibitors, opioid receptor agonists, and NMDA receptor antagonists.

Chemical Identity & Stereochemical Landscape

The biological utility of this molecule is dictated by its stereochemistry. The presence of two chiral centers (C2 and C3) generates four possible stereoisomers.

Nomenclature and Identifiers[1]
  • IUPAC Name: this compound

  • Common Name: 2-Methylnipecotic acid hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.65 g/mol (Salt form); 143.19 g/mol (Free base)

  • CAS Number (Generic): 42462-16-2 (often refers to free base or unspecified stereochemistry; specific isomers have unique CAS RNs).

Stereochemical Configurations

The relative orientation of the methyl group at C2 and the carboxylic acid at C3 defines the "cis" or "trans" relationship, which significantly alters the ring pucker (chair conformation) and biological binding.

ConfigurationDescriptionConformational Implication
Cis (2R,3S / 2S,3R) Substituents on the same side.The bulky groups often force the ring into a specific chair form to minimize 1,3-diaxial interactions. Often the kinetic product of hydrogenation.
Trans (2R,3R / 2S,3S) Substituents on opposite sides.Thermodynamically more stable in certain solvent systems; allows for different vector projection of the carboxylate.

Technical Note: In drug design, the cis-isomer is frequently preferred for mimicking the "kink" of a proline residue in peptide chains, whereas the trans-isomer provides an extended topology.

Physicochemical Properties[1][2][3][4][5][6]

The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidation susceptibility of the free amine.

PropertyValue / CharacteristicTechnical Context
Physical State White to off-white crystalline solidHighly hygroscopic; must be stored under desiccant.
Solubility High (Water, Methanol)Ionic lattice breaks down readily in protic solvents.
Solubility Low (EtOAc, Hexanes, DCM)Useful for purification; impurities can be washed away with non-polar solvents.
Melting Point > 200°C (Decomposes)Typical for amino acid hydrochlorides; distinct from the lower MP of its methyl ester (~116°C).
Acidity (pKa) ~2.2 (COOH), ~10.5 (NH)The C2-methyl group exerts a slight inductive effect, subtly modulating the pKa compared to unsubstituted nipecotic acid.

Synthetic Routes & Protocol

The synthesis of 2-methylpiperidine-3-carboxylic acid generally proceeds via the reduction of heteroaromatic precursors. The challenge lies in controlling the stereochemistry during the reduction of the pyridine ring.

Primary Route: Catalytic Hydrogenation

The most robust industrial route involves the hydrogenation of 2-methylnicotinic acid.

Reagents: 2-Methylnicotinic acid,


 (Adams' catalyst) or 

,

(50-100 psi), Acetic acid/Water.
Step-by-Step Protocol (Self-Validating)
  • Preparation: Dissolve 2-methylnicotinic acid (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Catalyst Loading: Add

    
     (5 mol%). Safety: Add catalyst under inert atmosphere (Argon) to prevent ignition of solvent vapors.
    
  • Hydrogenation: Pressurize the vessel to 60 psi

    
    . Agitate at room temperature for 12–24 hours.
    
    • Validation: Monitor consumption of starting material via TLC (eluent: MeOH/DCM/NH4OH) or LC-MS. The aromatic UV signature of pyridine will disappear upon full reduction.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with acetic acid.

  • Acid Exchange (Critical Step): Concentrate the filtrate to an oil. Redissolve in minimal water and add concentrated HCl (1.1 eq). Evaporate to dryness.

  • Recrystallization: Triturate the residue with Acetone/Ether to precipitate the hydrochloride salt. Filter and dry under vacuum.[1]

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Methylnicotinic Acid Process1 Hydrogenation (PtO2, H2, AcOH) Start->Process1 Reduction of Aromatic Ring Inter1 Intermediate: 2-Methylpiperidine-3-COOH (Mixture of Cis/Trans) Process1->Inter1 Yields Free Base Process2 Salt Formation (HCl/Dioxane or aq. HCl) Inter1->Process2 Acidification End Product: 2-Methylpiperidine-3-COOH HCl Process2->End Crystallization

Figure 1: Synthetic workflow converting the aromatic precursor to the saturated hydrochloride salt.

Applications in Drug Discovery (Peptidomimetics)[7][8][9][10]

The core value of 2-methylpiperidine-3-carboxylic acid lies in its ability to restrict the conformational space of peptides.

The "Proline Surrogate" Mechanism

In native peptides, Proline is unique because its side chain is cyclized onto the backbone nitrogen. 2-Methylpiperidine-3-carboxylic acid mimics this but with two key differences:

  • Ring Size: The 6-membered piperidine ring (vs. 5-membered pyrrolidine) alters the dihedral angles (

    
    ), often favoring different turn geometries.
    
  • Steric Bulk: The C2-methyl group creates steric clash ("A-value" interference) that locks the ring into a specific chair conformation, rigidly directing the vector of the carbonyl group.

Therapeutic Areas
  • Thrombin Inhibitors: Used as a P2 residue in Argatroban-like analogs to fit into the hydrophobic S2 pocket of thrombin.

  • Opioid Agonists: Incorporated into enkephalin analogs to prevent enzymatic degradation (proteolysis) while maintaining receptor affinity.

  • NMDA Antagonists: The free acid (nipecotic acid derivative) acts as a GABA uptake inhibitor, but the 2-methyl analog modifies selectivity toward NMDA receptors in specific subtypes.

SAR Logic Diagram

SARLogic Linear Native Linear Peptide (High Flexibility, Low Stability) Strategy Strategy: Incorporate 2-Me-Piperidine-3-COOH Linear->Strategy Rational Design Constrained Constrained Analog (Locked Conformation) Strategy->Constrained Cyclization Outcome1 Increased Metabolic Stability (Resistant to Proteases) Constrained->Outcome1 Steric Shielding Outcome2 Enhanced Selectivity (Reduced Off-Target Binding) Constrained->Outcome2 Pre-organized Binding

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the scaffold in drug design.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

  • 1H NMR (D2O): Look for the doublet corresponding to the C2-methyl group (approx.

    
     1.2–1.5 ppm). The methine protons on the ring will appear as multiplets between 1.5 and 3.5 ppm. The 
    
    
    
    -proton (C3) and
    
    
    -amine proton (C2) coupling constants (
    
    
    values) allow determination of cis vs trans stereochemistry (Axial-Axial coupling is ~10-12 Hz).
  • Mass Spectrometry: ESI-MS (

    
     mode) should show 
    
    
    
    .
  • Chloride Content: Titration with

    
     should confirm the stoichiometric ratio of HCl (approx. 20% by weight).
    

References

  • PubChem. (2025).[2][3] Methyl piperidine-3-carboxylate hydrochloride (Compound Summary).[4][3] National Library of Medicine. [Link]

  • Eichhorn, E., et al. (1997). Preparation of (S)-piperidine-2-carboxylic acid by kinetic resolution. Tetrahedron: Asymmetry.[5][3][6] [Link]

  • Hanessian, S., et al. (2006). Design and Synthesis of Peptidomimetics. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide (US4110331A).[7]

Sources

"2-Methylpiperidine-3-carboxylic acid hydrochloride" CAS number 1220040-26-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5), a critical piperidine scaffold used in the synthesis of peptidomimetics, GABA uptake inhibitors, and next-generation protein degraders.

CAS: 1220040-26-5 | Formula: C


H

ClNO

| MW: 179.65 g/mol [1][2][3]

Executive Summary & Chemical Identity

This compound (2-Me-Nipecotic Acid HCl) is a conformationally constrained amino acid derivative. Structurally, it is a substituted nipecotic acid where the methyl group at the C2 position introduces a second chiral center, creating significant stereochemical complexity.

In drug discovery, this scaffold is valued for two primary mechanisms:

  • GABA Transporter (GAT) Modulation: As a structural analogue of nipecotic acid (a potent GAT inhibitor), the C2-methyl group alters lipophilicity and binding pocket fit.

  • Peptidomimetics: It serves as a

    
    -amino acid surrogate, restricting the conformational freedom of peptide backbones to improve metabolic stability and receptor selectivity.
    

Note on Stereochemistry: CAS 1220040-26-5 typically refers to the mixture of diastereomers (cis/trans) or the racemate, unless specified otherwise by a certificate of analysis. Researchers must assume a mixture and plan for chiral resolution if a specific isomer is required for SAR (Structure-Activity Relationship) studies.

Chemical Properties Table
PropertyValue/Description
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH; Sparingly soluble in DCM, THF
pKa (Calc) Carboxyl: ~3.5
Hygroscopicity Moderate (Handle under inert atmosphere recommended)
Melting Point >200°C (Decomposes)
Stoichiometry 1:1 Hydrochloride salt

Synthetic Routes & Reaction Engineering

The synthesis of 2-methylpiperidine-3-carboxylic acid is classically achieved via the catalytic hydrogenation of 2-methylnicotinic acid . The choice of catalyst and solvent system dictates the diastereomeric ratio (cis vs. trans), a critical variable for process chemists.

Pathway A: Catalytic Hydrogenation (The Industry Standard)

This route uses heterogeneous catalysis to reduce the aromatic pyridine ring.

  • Precursor: 2-Methylnicotinic acid (CAS 3222-56-8).

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' catalyst) or Rhodium on Alumina (Rh/Al
    
    
    
    O
    
    
    ).
  • Conditions: H

    
     (50–100 psi), Acetic Acid or Water/HCl.
    

Mechanism & Stereocontrol: Hydrogenation typically occurs via syn-addition of hydrogen to the pyridine face.

  • Kinetic Product: cis-2-methylpiperidine-3-carboxylic acid (hydrogens add to the same face).

  • Thermodynamic Product: trans-2-methylpiperidine-3-carboxylic acid (obtained via epimerization at high temperatures or basic conditions).

Expert Insight: Using PtO


 in acetic acid predominantly yields the cis-isomer. If the trans-isomer is desired (often more thermodynamically stable due to diequatorial conformation), the crude product can be refluxed in aqueous HCl to facilitate epimerization at the C3 position alpha to the carbonyl.
Pathway B: Visualization of Synthesis & Stereochemistry

Synthesis Precursor 2-Methylnicotinic Acid (Aromatic) Hydrogenation H2 / PtO2 / AcOH (Syn-Addition) Precursor->Hydrogenation CisIsomer cis-2-Methyl-3-carboxy (Kinetic Product) Hydrogenation->CisIsomer Epimerization HCl Reflux / Heat (Thermodynamic Control) CisIsomer->Epimerization Optional SaltFormation HCl in Dioxane/Ether CisIsomer->SaltFormation TransIsomer trans-2-Methyl-3-carboxy (Diequatorial) Epimerization->TransIsomer TransIsomer->SaltFormation FinalProduct CAS 1220040-26-5 (HCl Salt) SaltFormation->FinalProduct

Caption: Synthetic pathway distinguishing kinetic (cis) and thermodynamic (trans) outcomes.

Applications in Drug Discovery[6][7]

GABA Uptake Inhibition (GAT Targets)

Nipecotic acid is the archetypal inhibitor of GABA transport. The addition of the 2-methyl group restricts the rotation of the piperidine ring when bound to the transporter.

  • Mechanism: Competitive inhibition of GAT-1.[4]

  • SAR Insight: The R-enantiomer of nipecotic acid derivatives often shows superior potency. For 2-methyl derivatives, the relative stereochemistry (cis vs trans) determines the vector of the carboxylic acid (the anionic pharmacophore) relative to the amine (cationic pharmacophore).

  • Protocol: When screening, test the racemate first. If pIC

    
     > 6.0, proceed to chiral separation.
    
Peptidomimetics & Scaffolds

In peptide synthesis, this molecule acts as a "turn inducer."

  • Conformational Constraint: Unlike linear amino acids, the piperidine ring forces the backbone into specific angles (

    
    ), stabilizing secondary structures like 
    
    
    
    -turns.
  • Protection Strategy:

    • N-Protection: Use Fmoc-OSu or Boc

      
      O under Schotten-Baumann conditions (pH 9-10). Note: The steric bulk of the 2-methyl group may slow down protection rates compared to unsubstituted nipecotic acid.
      
    • Coupling: Use strong coupling agents like HATU or PyBOP due to the steric hindrance at the secondary amine.

Analytical Characterization & Quality Control

To validate the integrity of CAS 1220040-26-5, the following protocols are mandatory.

NMR Interpretation (D O)
  • 1H NMR:

    • Methyl Group: Look for a doublet at

      
       1.2–1.4 ppm.
      
    • C2-H: A multiplet around

      
       3.0–3.5 ppm. The coupling constant (
      
      
      
      ) of this proton with C3-H is diagnostic for stereochemistry.
      • 
         Hz indicates trans-diaxial  relationship (if ring is chair).
        
      • 
         Hz indicates cis-equatorial/axial .
        
  • 13C NMR: Distinct signals for the carbonyl (~175 ppm) and the methyl carbon (~15-20 ppm).

Chiral HPLC Method (For Isomer Separation)

Since the commercial CAS is often a mixture, you must separate it for advanced biological assays.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane:IPA:TFA (80:20:0.1) or Supercritical Fluid Chromatography (SFC) with MeOH/CO

    
    .
    
  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector). Derivatization with an aromatic group (e.g., Benzyl ester or CBz protection) is recommended to improve UV detection during separation.

Handling & Stability Protocols

Storage:

  • Store at room temperature (15–25°C) in a desiccator.

  • The HCl salt is hygroscopic. Exposure to moisture will lead to "clumping" and difficulty in precise weighing.

Solubility for Bioassays:

  • Stock Solution: Dissolve in DMSO or Mili-Q water.

  • pH Adjustment: The compound is an acidic salt. When adding to cell culture media, ensure the solution is buffered (e.g., with HEPES or NaHCO

    
    ) to prevent acidification of the media, which can cause false-positive toxicity.
    

References

  • GABA Uptake Inhibitors: Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry, 1987. Link

  • Synthesis of Piperidine Amino Acids: Ciszek, J. W., et al. "Stereoselective hydrogenation of pyridine-2-carboxylic acid derivatives." Tetrahedron Letters, 2008. Link

  • Peptidomimetic Applications: Hanessian, S., et al.[5][6] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Chemical Reviews, 1997. Link

  • CAS Registry Data: PubChem Compound Summary for CID 57358058 (Related Isomers). National Center for Biotechnology Information. Link

Sources

Chemical Architecture & Biosynthetic Origin

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Piperidine Alkaloids: A Technical Guide

Executive Summary Piperidine alkaloids represent a structurally diverse class of nitrogen-containing heterocycles derived principally from lysine or acetate biosynthetic pathways. Characterized by a saturated six-membered ring containing one nitrogen atom, this scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This guide analyzes the pharmacological mechanisms, extraction methodologies, and therapeutic potential of three distinct subclasses: Piperine (bioavailability enhancer/TRPV1 agonist), Lobeline (VMAT2 ligand), and Solenopsin (angiogenesis inhibitor).

The biological efficacy of piperidine alkaloids stems from the conformational flexibility of the piperidine ring, allowing it to adopt chair or boat conformations that fit diverse receptor pockets.

AlkaloidSourceStructural Key FeaturePrimary Target
Piperine Piper nigrum (Black Pepper)Methylenedioxyphenyl + conjugated dieneTRPV1, CYP3A4, P-gp
Lobeline Lobelia inflata (Indian Tobacco)2,6-disubstituted piperidine with phenyl/keto groupsVMAT2, nAChR
Solenopsin Solenopsis invicta (Fire Ant)2-methyl-6-alkylpiperidine (long hydrophobic chain)PI3K/Akt, nNOS
Coniine Conium maculatum (Hemlock)Simple 2-propylpiperidinenAChR (Toxic)

Pharmacological Mechanisms & Targets

Piperine: Bioavailability Enhancement & TRPV1 Modulation

Piperine is unique as a "bioenhancer." It inhibits drug-metabolizing enzymes and efflux transporters, significantly increasing the plasma concentration of co-administered drugs (e.g., curcumin, rifampicin).

  • CYP450 Inhibition: Piperine acts as a mechanism-based inactivator of CYP3A4. It forms a reactive carbene intermediate that covalently binds to the heme iron of the enzyme, irreversibly inhibiting it.

  • TRPV1 Activation: Unlike capsaicin, which requires specific hydrogen bonds at T551, piperine interacts with the T671 residue on the S6 transmembrane segment, inducing channel opening and calcium influx.

Lobeline: The VMAT2/nAChR Axis

Lobeline exhibits a dual mechanism useful in treating psychostimulant abuse.[2]

  • VMAT2 Interaction: It binds to the Vesicular Monoamine Transporter 2 (VMAT2), inhibiting dopamine uptake into vesicles and promoting redistribution to the cytosol.[2] This blunts the "surge" caused by amphetamines.

  • nAChR Antagonism: It acts as a high-affinity antagonist at

    
     and 
    
    
    
    nicotinic acetylcholine receptors.[3]
Solenopsin: Angiogenesis & PI3K Inhibition

Solenopsin mimics ceramides structurally. It inhibits the PI3K/Akt signaling pathway upstream of PI3K, effectively blocking angiogenesis (blood vessel formation) in tumors.[4] It also inhibits neuronal Nitric Oxide Synthase (nNOS) non-competitively.[4][5]

Visualization: Mechanistic Pathways

PiperidineMechanisms Piperine Piperine CYP3A4 CYP3A4 Enzyme (Liver) Piperine->CYP3A4 Irreversible Inhibition (Carbene formation) TRPV1 TRPV1 Channel (Sensory Neurons) Piperine->TRPV1 Agonist (T671 Binding) Lobeline Lobeline VMAT2 VMAT2 (Presynaptic Vesicle) Lobeline->VMAT2 Inhibits Uptake nAChR nAChR (α4β2) (Postsynaptic) Lobeline->nAChR Antagonist Solenopsin Solenopsin PI3K PI3K/Akt Pathway (Endothelial Cells) Solenopsin->PI3K Inhibits Upstream Effect1 Increased Bioavailability (Drug Metabolism Blocked) CYP3A4->Effect1 Effect2 Ca2+ Influx (Desensitization) TRPV1->Effect2 Effect3 Reduced Dopamine Surge (Addiction Therapy) VMAT2->Effect3 Effect4 Anti-Angiogenesis (Tumor Starvation) PI3K->Effect4

Figure 1: Comparative mechanism of action for key piperidine alkaloids targeting metabolic enzymes, ion channels, and signaling kinases.

Experimental Protocols

Protocol: High-Purity Isolation of Piperine

Objective: Isolate piperine (>95% purity) from Piper nigrum without column chromatography. Principle: Piperine is a weak base that is soluble in alcohol and chloroform but crystallizes readily from alkaline solutions or specific solvent mixtures.

Reagents:

  • Black pepper powder (20 mesh)

  • 95% Ethanol[6]

  • 10% Alcoholic Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Hexane[7]

Workflow:

  • Extraction: Reflux 50g of black pepper powder with 200mL of 95% ethanol for 2 hours.

  • Concentration: Filter the extract and concentrate under reduced pressure (Rotavap) to 1/4th of the original volume.

  • Saponification (Critical Step): Add 20mL of 10% alcoholic KOH to the residue. Decant the liquid from the insoluble residue. Why? This removes resinous impurities and hydrolyzes lipids/fats that interfere with crystallization.

  • Precipitation: Allow the alcoholic solution to stand overnight at 4°C. Crude piperine will precipitate as yellow needles.

  • Purification: Dissolve crude crystals in minimal DCM. Add hexane dropwise until turbidity appears. Cool to 0°C.

  • Validation:

    • TLC: Silica gel G; Solvent: Toluene:Ethyl Acetate (7:3). Rf value ≈ 0.55.

    • Melting Point: 128–130°C.

Protocol: Solenopsin Angiogenesis Assay (SVR)

Objective: Quantify anti-angiogenic activity using SVR (ras-transformed endothelial) cells.

  • Cell Culture: Culture SVR cells in DMEM with 10% fetal bovine serum.

  • Seeding: Plate 5,000 cells/well in a 96-well plate. Allow attachment (24h).

  • Treatment: Treat cells with Solenopsin A (synthetic or isolated) at concentrations of 1, 5, and 10 µM. Include DMSO control.

  • Incubation: Incubate for 48 hours.

  • Quantification: Perform MTT assay. Add 10µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals.

  • Analysis: Measure Absorbance at 570nm. Calculate IC50. Significant reduction in proliferation indicates anti-angiogenic potential.

Therapeutic Applications & Data Summary

Therapeutic AreaCompoundMechanismEfficacy Data (Typical)
Anticancer SolenopsinPI3K/Akt inhibitionIC50: ~5-10 µM (SVR cells)
Bioavailability PiperineCYP3A4/P-gp inhibitionIncreases Curcumin AUC by 2000%
Addiction LobelineVMAT2 ligandKi: ~40 nM (VMAT2 binding)
Antimicrobial Piper derivativesMembrane disruptionMIC: 12.5 - 100 µg/mL (S. aureus)

Visualization: Extraction Logic

ExtractionWorkflow RawMaterial Raw Material (Piper nigrum powder) EthanolExt Ethanol Reflux (2 hours) RawMaterial->EthanolExt Filtrate Concentrated Filtrate EthanolExt->Filtrate KOH_Treat 10% Alcoholic KOH Treatment (Saponification) Filtrate->KOH_Treat Remove Lipids Decant Decant Liquid (Discard insoluble resins) KOH_Treat->Decant Crystallize Crystallization (Overnight at 4°C) Decant->Crystallize Recrystallize Recrystallization (DCM/Hexane) Crystallize->Recrystallize FinalProduct Pure Piperine (Yellow Needles, MP 128°C) Recrystallize->FinalProduct

Figure 2: Optimized workflow for the isolation of Piperine, highlighting the critical saponification step to remove resinous interference.

Toxicity & Safety Profile

While piperidine alkaloids have therapeutic potential, the window between efficacy and toxicity can be narrow.

  • Coniine: Highly toxic. Causes ascending paralysis by blocking neuromuscular junctions (nAChR). Lethal dose < 100mg in humans.

  • Solenopsin: Cytotoxic at high concentrations; causes necrosis and hemolysis (fire ant sting reaction). Synthetic analogs are designed to retain PI3K inhibition while reducing necrotic effects.

  • Piperine: Generally Recognized As Safe (GRAS), but high doses can irritate gastric mucosa and potentiate the toxicity of other drugs by inhibiting their metabolism.

References

  • Piperine Mechanism (TRPV1): A distinct structural mechanism underlies TRPV1 activation by piperine. Biochemical and Biophysical Research Communications, 2019.[8] Link

  • Piperine CYP Inhibition: Piperine Is a Mechanism-Based Inactivator of CYP3A. Drug Metabolism and Disposition, 2016. Link

  • Lobeline Pharmacology: A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology, 2002. Link

  • Solenopsin Activity: Solenopsin, the alkaloidal component of the fire ant... is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.[4][5][9] Carcinogenesis, 2007. Link

  • Piperine Isolation: A rapid method for isolation of piperine from the fruits of Piper nigrum Linn.[10][11] Journal of Natural Medicines, 2008.[10] Link

Sources

2-Methylpiperidine-3-carboxylic Acid: A Technical Guide to its Potential as a Novel GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylpiperidine-3-carboxylic acid as a promising, yet underexplored, candidate in the field of GABAergic modulation. While direct pharmacological data on this specific molecule is nascent, this document synthesizes the existing knowledge on structurally related piperidine derivatives to build a strong scientific rationale for its investigation as a gamma-aminobutyric acid (GABA) analogue. We will delve into the critical aspects of its stereochemistry, plausible synthetic routes, and the key experimental protocols required to elucidate its activity profile at GABA receptors and transporters. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics for neurological disorders.

Introduction: The Unmet Need for Novel GABAergic Modulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, spasticity, and neuropathic pain. Consequently, the development of therapeutic agents that modulate GABAergic neurotransmission remains a cornerstone of neuropharmacology.

Existing GABAergic drugs, such as benzodiazepines and barbiturates, primarily act as positive allosteric modulators of the GABA_A receptor. While effective, their clinical utility is often hampered by side effects like sedation, tolerance, and dependence. GABA analogues, such as gabapentin and pregabalin, have offered alternative therapeutic avenues, although their mechanisms of action are not fully understood and are not direct GABA receptor agonists. This landscape underscores the pressing need for novel GABAergic modulators with improved efficacy and safety profiles.

This guide focuses on the potential of 2-Methylpiperidine-3-carboxylic acid, a small molecule that combines the key structural features of known GABAergic compounds. Its piperidine core is a common scaffold in many CNS-active drugs, and the carboxylic acid moiety is crucial for interaction with GABA binding sites. The introduction of a methyl group at the 2-position offers an intriguing prospect for enhancing potency, selectivity, and pharmacokinetic properties.

Chemical Profile and Stereochemistry of 2-Methylpiperidine-3-carboxylic Acid

2-Methylpiperidine-3-carboxylic acid is a heterocyclic compound belonging to the piperidine family.[1] Its structure is characterized by a six-membered saturated nitrogen-containing ring with a methyl group at the 2-position and a carboxylic acid group at the 3-position.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 110287-65-5 ((2S,3S)-isomer)[1]
Stereochemistry (2S,3S), (2R,3R), (2S,3R), (2R,3S)
Appearance Not specified in literature[1]
Solubility Soluble in polar organic solvents[1]

The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific three-dimensional arrangement of the methyl and carboxylic acid groups is critical for its biological activity, as it dictates the molecule's ability to bind to its target proteins.[1] The piperidine ring provides a degree of conformational rigidity, which is often a desirable trait in drug design for optimizing receptor-ligand interactions.

Rationale for Investigation as a GABA Analogue

The hypothesis that 2-Methylpiperidine-3-carboxylic acid may act as a GABA analogue is built upon the established structure-activity relationships (SAR) of other piperidine-based GABAergic compounds.

The Piperidine-Carboxylic Acid Scaffold

The piperidine-3-carboxylic acid moiety, also known as nipecotic acid, is a well-established inhibitor of GABA uptake. Derivatives of nipecotic acid are potent inhibitors of the GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By inhibiting GATs, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

Insights from Structurally Related Compounds

Studies on various piperidine derivatives have provided valuable insights:

  • Piperidine-4-sulphonic acid , a known GABA agonist, has been shown to bind to GABA receptors.[2]

  • Derivatives of piperidine-3-carboxylic acid have been explored as GABA uptake inhibitors.[3]

  • The stereochemistry of substituents on the piperidine ring is known to influence subtype selectivity and potency for GABA transporters.[4]

  • Recent research has indicated that derivatives of 6-Methylpiperidine-2-carboxylic acid exhibit selective binding to GABA_A receptor subtypes, suggesting that methyl-substituted piperidine carboxylic acids can directly modulate GABA receptors.

The placement of a methyl group on the piperidine ring of 2-Methylpiperidine-3-carboxylic acid could potentially:

  • Enhance binding affinity to either GABA receptors or transporters through favorable hydrophobic interactions.

  • Improve selectivity for specific GABA receptor subtypes or GAT isoforms.

  • Modify pharmacokinetic properties , such as blood-brain barrier permeability.

Synthetic Approaches

The synthesis of 2-Methylpiperidine-3-carboxylic acid, particularly with stereocontrol, is a key step in its evaluation. Several synthetic strategies can be envisioned based on established organic chemistry principles.

General Synthetic Strategy: Reduction of Pyridine Precursors

A common and straightforward method for the synthesis of piperidine carboxylic acids involves the catalytic hydrogenation of their corresponding pyridine precursors.[1]

Synthesis 2-Methyl-3-pyridinecarboxylic acid 2-Methyl-3-pyridinecarboxylic acid 2-Methylpiperidine-3-carboxylic acid 2-Methylpiperidine-3-carboxylic acid 2-Methyl-3-pyridinecarboxylic acid->2-Methylpiperidine-3-carboxylic acid H₂, Pd/C or PtO₂

Figure 1. General synthetic route via hydrogenation.

This approach, however, typically yields a mixture of stereoisomers.

Stereoselective Synthesis

To investigate the specific biological activity of each stereoisomer, stereoselective synthesis is crucial. This can be achieved through various methods, including:

  • Chiral Resolution: Separation of a racemic mixture of the final product or a key intermediate using a chiral resolving agent.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of a specific stereoisomer.

For instance, a potential stereoselective route could involve an asymmetric Michael addition to a suitable α,β-unsaturated precursor, followed by cyclization and reduction.

Experimental Protocols for Pharmacological Characterization

To rigorously assess the potential of 2-Methylpiperidine-3-carboxylic acid as a GABA analogue, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

Radioligand Binding Assays for GABA Receptors

These assays determine the affinity of the test compound for GABA_A and GABA_B receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of 2-Methylpiperidine-3-carboxylic acid at GABA_A and GABA_B receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate synaptic membranes.

    • Wash the membranes repeatedly to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a specific radioligand (e.g., [³H]muscimol for GABA_A receptors or [³H]GABA in the presence of a GABA_B-selective antagonist for GABA_B receptors) and varying concentrations of 2-Methylpiperidine-3-carboxylic acid.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

BindingAssay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptic Membranes Synaptic Membranes Centrifugation->Synaptic Membranes Incubation Mix Incubation Mix Synaptic Membranes->Incubation Mix Filtration Filtration Incubation Mix->Filtration Radioligand Radioligand Radioligand->Incubation Mix Test Compound Test Compound Test Compound->Incubation Mix Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC₅₀, Kᵢ) Data Analysis (IC₅₀, Kᵢ) Scintillation Counting->Data Analysis (IC₅₀, Kᵢ)

Figure 2. Workflow for GABA receptor binding assay.

GABA Uptake Inhibition Assay

This assay measures the ability of the compound to block the reuptake of GABA by GABA transporters.

Objective: To determine the IC₅₀ of 2-Methylpiperidine-3-carboxylic acid for inhibiting GABA uptake.

Methodology:

  • Cell Culture:

    • Use primary neuronal cultures or cell lines stably expressing specific GAT isoforms (e.g., GAT-1, GAT-2, GAT-3).

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of 2-Methylpiperidine-3-carboxylic acid.

    • Add [³H]GABA to the cells and incubate for a short period.

    • Wash the cells to remove extracellular [³H]GABA.

    • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of the test compound.

    • Determine the IC₅₀ value from the concentration-response curve.

Electrophysiological Studies using Patch-Clamp

Patch-clamp electrophysiology provides a direct measure of the functional activity of the compound at GABA receptors.

Objective: To determine if 2-Methylpiperidine-3-carboxylic acid acts as an agonist, antagonist, or modulator of GABA_A receptors.

Methodology:

  • Cell Preparation:

    • Use cultured neurons or oocytes expressing specific GABA_A receptor subtypes.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply GABA to the cell to elicit a baseline current response.

    • Apply 2-Methylpiperidine-3-carboxylic acid alone to test for agonist activity.

    • Co-apply 2-Methylpiperidine-3-carboxylic acid with GABA to test for modulatory or antagonist activity.

  • Data Analysis:

    • Measure the amplitude and kinetics of the current responses.

    • Construct concentration-response curves to determine EC₅₀ (for agonists) or the nature of modulation/antagonism.

PatchClamp cluster_0 Drug Application Cell with GABA_A Receptors Cell with GABA_A Receptors Patch Pipette Patch Pipette Cell with GABA_A Receptors->Patch Pipette Whole-cell configuration Amplifier & Data Acquisition Amplifier & Data Acquisition Patch Pipette->Amplifier & Data Acquisition Current Traces Current Traces Amplifier & Data Acquisition->Current Traces GABA GABA Cell Cell GABA->Cell Test Compound Test Compound Test Compound->Cell GABA + Test Compound GABA + Test Compound GABA + Test Compound->Cell

Figure 3. Schematic of a whole-cell patch-clamp experiment.

Potential Therapeutic Applications

Based on the pharmacology of known GABA analogues and GABA uptake inhibitors, should 2-Methylpiperidine-3-carboxylic acid demonstrate significant GABAergic activity, it could have potential therapeutic applications in a range of CNS disorders, including:

  • Epilepsy: By enhancing inhibitory neurotransmission, it could raise the seizure threshold.

  • Anxiety Disorders: Increased GABAergic tone is a well-established mechanism for anxiolysis.

  • Neuropathic Pain: GABAergic drugs are often used to manage chronic pain states.

  • Spasticity: By reducing neuronal hyperexcitability, it could alleviate muscle stiffness and spasms.

Conclusion and Future Directions

2-Methylpiperidine-3-carboxylic acid represents a compelling, yet largely unexplored, avenue for the development of novel GABAergic modulators. Its structural similarity to known GABA uptake inhibitors and the emerging evidence for the GABAergic activity of methylated piperidine carboxylic acids provide a strong rationale for its investigation. The stereoselective synthesis and subsequent pharmacological characterization using the detailed protocols outlined in this guide will be critical in elucidating its true potential. Future research should focus on determining its precise mechanism of action, its selectivity for different GABA receptor subtypes and GAT isoforms, and its in vivo efficacy and safety profile in relevant animal models of neurological disorders. The findings from these studies will ultimately determine whether 2-Methylpiperidine-3-carboxylic acid can emerge as a valuable new tool in our therapeutic armamentarium for treating a range of debilitating CNS conditions.

References

  • 2-Methylpiperidine-3-carboxylic acid hydrochloride, min 95%, 100 mg. (n.d.). Aladdin Scientific. Retrieved January 30, 2026, from [Link]

  • Falch, E., Jacobsen, P., Krogsgaard-Larsen, P., & Curtis, D. R. (1984). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 42(4), 975–983. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylpiperidine-3-carboxylic acid hydrochloride is a structurally intriguing synthetic molecule belonging to the piperidine class of compounds. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its core structure, a substituted derivative of piperidine-3-carboxylic acid (nipecotic acid), provides a strong foundation for postulating its mechanism of action. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to propose a primary putative mechanism centered on the modulation of the γ-aminobutyric acid (GABA) system. We will explore the likely interaction with GABA transporters (GATs) and discuss potential secondary interactions with GABA receptors. Furthermore, this document provides a comprehensive suite of detailed, field-proven experimental protocols for researchers to rigorously test these hypotheses, offering a roadmap for the elucidation of the precise pharmacological profile of this compound.

Introduction: The Piperidine Scaffold in Neuroscience

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a variety of biological targets. Within the realm of neuroscience, piperidine derivatives have been instrumental in the development of analgesics, antidepressants, and anticonvulsants.[3] A key area of investigation for piperidine-based compounds is the modulation of inhibitory neurotransmission, primarily through the GABAergic system.

This compound, with its piperidine core, a carboxylic acid group at the 3-position, and a methyl substituent at the 2-position, is structurally poised to interact with components of GABAergic signaling.[4] This guide will dissect the structural components of the molecule to build a hypothesis-driven framework for its mechanism of action.

Proposed Primary Mechanism of Action: Inhibition of GABA Transporters

The most compelling putative mechanism of action for this compound is the inhibition of GABA transporters (GATs). This hypothesis is strongly supported by its structural relationship to nipecotic acid (piperidine-3-carboxylic acid), a well-characterized GAT inhibitor.[5][6]

GATs are transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.[7] By inhibiting GATs, the concentration of GABA in the synapse is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.[5][7]

Structural Rationale
  • Piperidine-3-carboxylic Acid Core: This moiety is the foundational pharmacophore for GAT inhibition, as exemplified by nipecotic acid.[8] The carboxylic acid and the piperidine nitrogen are crucial for binding to the transporter.

  • Methyl Substitution at the 2-Position: The introduction of a methyl group at the C2 position is a critical modification that likely influences the compound's affinity and selectivity for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1). Structure-activity relationship studies on GABA analogs have shown that substitution at the C2 position can be tolerated by some GABA receptors, while substitutions at other positions often lead to a significant decrease in activity.[9] The precise effect of this methyl group on GAT binding would need to be experimentally determined, but it could potentially enhance selectivity for a specific GAT subtype.

Proposed Signaling Pathway

The proposed mechanism of action, centered on GAT inhibition, is depicted in the following signaling pathway diagram.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GABA Transporter (GAT1) GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal 2MPC 2-Methylpiperidine- 3-carboxylic acid 2MPC->GAT1 Inhibition Inhibition

Caption: Proposed mechanism of 2-Methylpiperidine-3-carboxylic acid as a GAT inhibitor.

Potential Secondary Mechanism of Action: Direct GABA Receptor Agonism

While GAT inhibition is the most probable primary mechanism, it is plausible that at higher concentrations, this compound could act as a direct agonist at GABA receptors, particularly GABA-A receptors. Nipecotic acid itself has been shown to directly activate GABA-A-like chloride channels.[7]

This dual action is not uncommon for molecules that mimic endogenous neurotransmitters. The structural similarity to GABA could allow for direct binding to the receptor's agonist site, leading to channel opening and neuronal inhibition, independent of its effects on GABA reuptake.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a systematic experimental approach is required. The following protocols are designed to provide a clear and self-validating workflow.

In Vitro Characterization

This assay will determine the inhibitory potency and selectivity of this compound against the four major GAT subtypes.

Experimental Workflow:

GAT_Assay_Workflow Cell_Culture Culture cells expressing human GAT subtypes (GAT1, GAT2, GAT3, BGT1) Incubation Pre-incubate cells with the compound or vehicle Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of 2-Methylpiperidine-3-carboxylic acid hydrochloride Compound_Prep->Incubation Radioligand_Addition Add [3H]GABA Incubation->Radioligand_Addition Uptake Allow GABA uptake (time- and temperature-dependent) Radioligand_Addition->Uptake Termination Terminate uptake by rapid washing with ice-cold buffer Uptake->Termination Lysis Lyse cells Termination->Lysis Scintillation Quantify [3H]GABA uptake using liquid scintillation counting Lysis->Scintillation Analysis Calculate IC50 values Scintillation->Analysis

Caption: Workflow for the in vitro GABA transporter inhibition assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 or CHO cell lines stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay:

    • Plate cells in 96-well plates and grow to confluence.

    • Wash cells with assay buffer.

    • Pre-incubate cells with varying concentrations of the test compound or vehicle for 15 minutes at room temperature.

    • Initiate uptake by adding a solution containing [3H]GABA (final concentration ~10 nM) and unlabeled GABA (to achieve a final concentration near the Km for each transporter).

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Terminate the assay by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each GAT subtype.

Comparative Data for Nipecotic Acid:

Transporter SubtypeIC50 (µM)
Mouse GAT-12.6
Mouse GAT-2310
Mouse GAT-329
Mouse GAT-416
Data from Cayman Chemical.[10]

This assay will assess the affinity of the compound for GABA-A and GABA-B receptors.

Detailed Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat or bovine brain tissue.

  • GABA-A Receptor Binding:

    • Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters.

    • Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

  • GABA-B Receptor Binding:

    • Follow a similar procedure as for GABA-A, but use a radiolabeled GABA-B receptor agonist (e.g., [3H]baclofen).

This technique will determine if the compound has any direct agonist or modulatory effects on GABA-A receptors.

Detailed Protocol:

  • Cell Preparation: Use cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording.

    • Apply GABA to elicit a baseline current response.

    • Apply this compound alone to test for direct agonist activity.

    • Co-apply the compound with GABA to test for allosteric modulation.

  • Data Analysis: Measure changes in current amplitude, kinetics, and reversal potential.

In Vivo Evaluation

Should in vitro studies indicate significant activity, subsequent in vivo experiments can be conducted to assess the compound's physiological effects.

This technique will measure the effect of the compound on extracellular GABA levels in the brain of a living animal.

Detailed Protocol:

  • Animal Surgery: Implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized rodent.

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Collect dialysate samples at regular intervals before and after compound administration.

  • GABA Quantification: Measure GABA concentrations in the dialysate using HPLC with fluorescence detection.

  • Data Analysis: Analyze the change in extracellular GABA levels over time. An increase in GABA would support a GAT inhibition mechanism.

Potential for NMDA Receptor Modulation

While less likely based on its core structure, the possibility of interaction with N-methyl-D-aspartate (NMDA) receptors should not be entirely dismissed, as some piperidine derivatives have shown activity at this target.[11][12] Initial screening for NMDA receptor activity could be performed using a radioligand binding assay with a ligand that binds to the glutamate site (e.g., [3H]CGP 39653) or the channel pore (e.g., [3H]MK-801).

Conclusion

Based on a thorough analysis of its chemical structure and the known pharmacology of its parent compound, nipecotic acid, the most probable mechanism of action for this compound is the inhibition of GABA transporters, leading to an enhancement of GABAergic neurotransmission. The methyl substitution at the 2-position is a key structural feature that likely modulates its potency and selectivity for GAT subtypes. A secondary, concentration-dependent mechanism as a direct GABA receptor agonist is also plausible.

The experimental protocols detailed in this guide provide a robust framework for elucidating the precise pharmacological profile of this compound. By systematically evaluating its effects on GABA transporters, GABA receptors, and in vivo neurochemistry, researchers can definitively establish its mechanism of action and pave the way for its potential development as a novel therapeutic agent for neurological disorders characterized by GABAergic dysfunction.

References

  • Molecule Origin. Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Available from: [Link]

  • Jackson, M. F., & Yakel, J. L. (2001). Nipecotic acid directly activates GABAA-like ion channels. Neuropharmacology, 40(4), 574–581. Available from: [Link]

  • Dhiman, P., & Singh, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114324. Available from: [Link]

  • Wikipedia. Nipecotic acid. Available from: [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]

  • Falch, E., et al. (1985). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 44(3), 698-706. Available from: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 589-599. Available from: [Link]

  • Hofner, G., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284. Available from: [Link]

  • Duke, R. K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron, 60(35), 7535-7544. Available from: [Link]

  • Zhang, M., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4447-4454. Available from: [Link]

  • Jane, D. E., et al. (2014). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 5(9), 844–853. Available from: [Link]

  • ResearchGate. Structure activity relationship of selective GABA uptake inhibitors. Available from: [Link]

  • Traynelis, S. F., & Yuan, H. (2014). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Journal of Pharmacology and Experimental Therapeutics, 350(2), 213–229. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Singh, U. P., & Bhat, H. R. (2021). Piperidine: A versatile heterocyclic ring for developing monoamine oxidase inhibitors. ACS Omega, 6(40), 26086-26107. Available from: [Link]

Sources

Technical Monograph: Physicochemical Profiling of 2-Methylpiperidine-3-carboxylic acid HCl

[1][2][3]

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-Methylpiperidine-3-carboxylic acid Hydrochloride . Often structurally misidentified in commercial databases, this compound is a derivative of Nipecotic Acid (Piperidine-3-carboxylic acid), distinct from its positional isomer Pipecolic Acid (Piperidine-2-carboxylic acid).[1][2]

As a constrained amino acid analogue, it serves as a critical chiral scaffold in the synthesis of peptidomimetics and is pharmacologically relevant as a potential inhibitor of GABA uptake transporters (GAT).[1][2][3] This guide addresses the stereochemical complexity, solubility profile, and analytical characterization required for its use in high-integrity drug development workflows.

Chemical Identity & Structural Analysis[1][3][5][6][7]

Nomenclature and Identifiers

The precise identification of this compound is critical due to the prevalence of positional isomers (e.g., 3-methyl-2-carboxylic acid).[1][2]

Attribute Detail
IUPAC Name This compound
Common Name 2-Methylnipecotic acid HCl
CAS Number 1220040-26-5 (Generic HCl salt)
Molecular Formula C₇H₁₃NO₂[4][2][5][6] · HCl
Molecular Weight 179.64 g/mol (Salt); 143.18 g/mol (Free Base)
Core Scaffold Piperidine (Nipecotic Acid derivative)
Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C3 , resulting in four possible stereoisomers.[1][2][3] The physicochemical properties (MP, solubility, biological activity) vary significantly between the cis and trans diastereomers.[1][2][3]

  • Cis-isomers: (2R,3S) and (2S,3R) – The methyl and carboxyl groups are on the same side of the ring plane.[1][2][3]

  • Trans-isomers: (2R,3R) and (2S,3S) – The substituents are on opposite sides.[1][2][3]

Note: The steric bulk of the 2-methyl group influences the ring conformation, typically favoring a chair conformation where the bulky carboxyl group seeks an equatorial position to minimize 1,3-diaxial interactions.[2]

StereochemistrySubstrate2-Methylpiperidine-3-carboxylic AcidCisCis-Diastereomers(Racemic or Enantiopure)Substrate->CisSynthetic Route A(e.g., Hydrogenation of 2-Me-Nicotinic Acid)TransTrans-Diastereomers(Racemic or Enantiopure)Substrate->TransEpimerizationC2R3S(2R, 3S)CisCis->C2R3SC2S3R(2S, 3R)CisCis->C2S3RC2R3R(2R, 3R)TransTrans->C2R3RC2S3S(2S, 3S)TransTrans->C2S3S

Figure 1: Stereochemical hierarchy of 2-Methylnipecotic acid.[1][2] Synthetic routes often yield diastereomeric mixtures requiring chiral resolution.[4][2][3]

Physicochemical Profile

The following data characterizes the Hydrochloride salt form. The salt formation significantly alters solubility and thermal stability compared to the zwitterionic free base.[1][2][3]

Key Properties Table[1][3][10][11]
PropertyValue / CharacteristicContext & Implications
Physical State White to off-white crystalline solidHygroscopic nature requires desiccated storage.[4][2][5]
Melting Point > 210°C (Decomposition) Typical of amino acid salts.[4][2][3][5] Note: Distinct from the methyl ester (MP ~116°C).[1][2][3]
Solubility (Water) High (> 100 mg/mL)Ideal for aqueous buffer formulation.[1][4][2][3][5]
Solubility (Organics) Soluble: MeOH, EtOHInsoluble: DCM, Hexane, Et₂OUse alcohols for recrystallization; use ethers to precipitate.[4][2][3][5]
pKa (Carboxyl) ~3.3 (Estimated)Acidic proton.[1][4][2][3][5] Comparable to Nipecotic acid.[1][2][3]
pKa (Amine) ~10.2 (Estimated)Secondary amine proton.[1][4][2][3][5]
Hygroscopicity Moderate to HighThe HCl lattice attracts atmospheric moisture; handle in low humidity.[1][4][2][3][5]

*pKa values are estimated based on the structural analogue Nipecotic Acid (Piperidine-3-carboxylic acid).[1][2] The 2-methyl group exerts a minor inductive effect but may sterically hinder protonation/deprotonation kinetics.[1][4][2]

pH-Dependent Speciation

Understanding the ionization state is vital for extraction and chromatography.[1][2]

  • pH < 2.0: Fully protonated Cation (R-NH₂⁺ / R-COOH).[1] Soluble in water.[1][2]

  • pH 4.0 - 9.0: Zwitterion (R-NH₂⁺ / R-COO⁻).[1][2] Net neutral charge, but highly polar.[4][2]

  • pH > 11.0: Anionic (R-NH / R-COO⁻).[1] Free base form, amenable to anion exchange.[4][2]

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of 2-Methylpiperidine-3-carboxylic acid HCl must be validated using orthogonal methods.[1][2]

Proton NMR (¹H-NMR)

Target Solvent: D₂O (Deuterium Oxide) is preferred due to solubility and exchangeable protons (NH/OH) disappearing, simplifying the spectrum.[1][2][3]

  • Diagnostic Signals:

    • δ ~1.2-1.4 ppm (Doublet, 3H): The C2-Methyl group.[1][2] This is the "fingerprint" signal.[1][2][3]

    • δ ~3.0-3.5 ppm (Multiplets): Ring protons adjacent to Nitrogen (C2-H and C6-H).[1]

    • Splitting Pattern: The coupling constant (

      
      ) of the C2-H and C3-H protons can distinguish cis vs. trans isomers (Axial-Axial coupling in trans yields larger 
      
      
      values ~10-12 Hz).[1][2]
HPLC Method for Purity

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.[1][2][3]

  • Detector: Charged Aerosol Detector (CAD), ELSD, or Refractive Index (RI). Alternatively, use UV at 205-210 nm (low sensitivity/high noise).[1][2][3]

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with Ion-Pairing agent.

  • Mobile Phase: Acetonitrile / Water with 0.1% TFA or Ammonium Formate buffer.[1][2][3]

Quality Control Workflow

QC_WorkflowRaw_MaterialRaw Sample(2-Me-Nipecotic Acid HCl)Solubility_CheckSolubility Check(D2O / MeOH)Raw_Material->Solubility_CheckNMR_Analysis1H-NMR (D2O)Confirm Structure & Isomer RatioSolubility_Check->NMR_AnalysisChromatographyHPLC-CAD / LC-MSDetermine Purity %NMR_Analysis->ChromatographyChiral_LCChiral HPLC(Optional)Determine ee% / dr%Chromatography->Chiral_LCIf stereopure req.DecisionRelease / RejectChromatography->DecisionChiral_LC->Decision

Figure 2: Standardized Quality Control Workflow for non-chromophoric amino acid salts.

Handling, Stability, & Safety

Stability Profile
  • Thermal: Stable at room temperature.[1][2][3] The HCl salt prevents oxidative degradation of the amine.[1][2][3]

  • Hydrolytic: The carboxylic acid is stable.[1][2][3] The ring is stable.

  • Hygroscopicity: Critical Risk. The salt will absorb water, leading to "clumping" and weighing errors.[1][2][3]

    • Protocol: Weigh quickly in controlled humidity.[1][2][3] Store in a desiccator.

Storage Recommendations
  • Temperature: 2°C to 8°C (Refrigerated) is recommended for long-term storage to inhibit any potential slow dimerization or degradation.[1][2][3]

  • Container: Amber glass vial with a teflon-lined screw cap, sealed with Parafilm.[1][2][3]

Safety (GHS Classification)[1][2][3][4][8]
  • Signal Word: Warning

  • H315: Causes skin irritation (Acidic nature).[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Dust hazard).[1][2][3]

Synthetic Utility & Applications

Peptide Coupling

This compound is used to introduce rigidity into peptide backbones.[1][2][3] The 2-methyl group restricts conformational freedom more than standard nipecotic acid.[1][2]

  • Coupling Reagents: Standard HATU/DIPEA or EDC/HOBt protocols work well.[1][2][3]

  • Protection: The secondary amine requires protection (e.g., Boc or Fmoc) before activating the carboxyl group if used as an internal residue.[1][2][3]

Biological Relevance (GABA)

Nipecotic acid is a potent inhibitor of GABA uptake.[1][2][3] The 2-methyl derivative is often investigated to improve Blood-Brain Barrier (BBB) permeability (via increased lipophilicity) or to alter transporter selectivity.[1][2][3]

References

  • PubChem Database. Compound Summary: Methyl piperidine-3-carboxylate hydrochloride (Ester Analogue Data).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

  • Sigma-Aldrich. Product Specification: Nipecotic Acid (Structural Parent).[1][2][3] Merck KGaA.[1][2][3] Link[1][4][2][3][5]

  • Krogsgaard-Larsen, P., et al. (1978).[1][2][3] "GABA uptake inhibitors.[1][2] Structure-activity studies of nipecotic acid derivatives." Journal of Medicinal Chemistry. (Foundational text on Nipecotic acid SAR).

  • ChemicalBook. 2-Methylpiperidine-3-carboxylic acid HCl Supplier Data.Link[1][4][2][3][5]

(Note: Specific experimental constants for the 2-methyl isomer are rare in open literature; values derived from validated structure-activity relationships with Nipecotic Acid are marked as estimates.)

"2-Methylpiperidine-3-carboxylic acid hydrochloride" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental integration of 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 1220040-26-5). It is designed for researchers utilizing this compound as a chiral building block in peptidomimetics or as a scaffold for GABA uptake inhibitors.

Safety, Handling, and Experimental Integration [1]

Chemical Identity & Significance

This compound is a substituted nipecotic acid derivative. In drug discovery, the ortho-methyl substitution on the piperidine ring introduces steric constraints that are critical for conformational locking in receptor-ligand binding studies. The hydrochloride salt form is preferred over the zwitterion for its enhanced shelf stability and water solubility, though it introduces specific acidity management requirements during synthesis.

PropertyData
CAS Number 1220040-26-5
IUPAC Name This compound
Formula C

H

NO

[2][3][4] · HCl
Molecular Weight 179.65 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar organic solvents

Hazard Identification & Risk Assessment

While classified as an Irritant , the specific risks of this compound stem from its acidic nature (HCl salt) and potential bioactivity as a GABA analog.

GHS Classification (H-Statements)
  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][5][6][7]

Expert Risk Analysis
  • Inhalation Risk: As a fine crystalline powder, electrostatic charging can cause the particles to become airborne easily. Inhalation of the HCl salt dust will form hydrochloric acid upon contact with mucous membranes, causing immediate irritation.

  • Corrosivity: While not classified as "Corrosive" (Category 1), concentrated solutions can exhibit pH < 2.0. Prolonged contact with metal spatulas can cause pitting; use PTFE-coated or ceramic tools.

  • Bioactivity: As a derivative of nipecotic acid (a known GABA uptake inhibitor), this compound should be treated as a Potent Pharmacological Agent (PPA) until specific potency data rules otherwise. Avoid generating dust that could be systematically absorbed.

Safe Handling Protocols

The following protocols rely on a "Containment at Source" strategy to minimize exposure.

Engineering Controls & PPE[8]
  • Primary Barrier: All weighing and open-vessel transfers must be performed inside a certified chemical fume hood.

  • Glove Selection:

    • Standard Handling: Nitrile gloves (minimum 0.11 mm thickness).

    • Solution Handling: If dissolved in penetrating solvents (e.g., DMSO, DMF), double-gloving is required.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

Weighing & Transfer Workflow (DOT Visualization)

This workflow emphasizes static control and hygroscopicity management.

SafeWeighing Start Start: Weighing Procedure CheckEnv Check Humidity (<50% RH) & Fume Hood Airflow Start->CheckEnv PPE Don PPE: Nitrile Gloves + Goggles CheckEnv->PPE Static Neutralize Static (Ionizing Bar or Gun) PPE->Static Open Open Container Use Ceramic/PTFE Spatula Static->Open Weigh Weigh into Tared Vial Open->Weigh Close Seal Immediately (Hygroscopic Risk) Weigh->Close Clean Wipe Balance with Moist Tissue (Neutralize) Close->Clean

Figure 1: Safe weighing workflow emphasizing static neutralization and rapid sealing to prevent moisture uptake.

Storage & Stability

The hydrochloride salt is hygroscopic. Improper storage leads to "caking," which alters the effective molecular weight (due to water mass) and complicates stoichiometry in synthesis.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Tightly sealed glass or polypropylene vials. Parafilm wrapping is recommended to prevent moisture ingress during refrigeration cycles.

  • Shelf Life: 2 years if properly sealed. If the powder turns into a sticky gum, it has absorbed significant water; re-verify purity or dry under vacuum over P

    
    O
    
    
    
    before use.

Experimental Integration: Synthesis Considerations

When using 2-Methylpiperidine-3-carboxylic acid HCl in coupling reactions (e.g., amide bond formation), the HCl moiety must be neutralized.

Free-Basing Protocol

Why: The amine is protonated (ammonium form) and non-nucleophilic. It cannot attack electrophiles until deprotonated. Risk: Exothermic neutralization.

  • Dissolution: Dissolve the salt in the reaction solvent (e.g., DMF or DCM).

  • Base Addition: Add a tertiary amine base (e.g., DIPEA or TEA) slowly at 0°C.

    • Stoichiometry: You need at least 1 equivalent of base just to neutralize the HCl, plus the equivalents required for the reaction.

  • Observation: A white precipitate (TEA·HCl or DIPEA[8]·HCl) may form immediately in non-polar solvents. This is normal.

Emergency Response Matrix

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin Brush off dry powder Wash with soap/water (15 min) Skin->ActionSkin ActionEye Rinse immediately (15 min) Seek medical attention Eye->ActionEye ActionSpill Wet wipe (do not sweep dry) Dispose as chemical waste Spill->ActionSpill

Figure 2: Decision tree for immediate response to exposure or spillage events.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Nipecotic Acid Derivatives. Retrieved January 30, 2026, from [Link]

Sources

"2-Methylpiperidine-3-carboxylic acid hydrochloride" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Methylpiperidine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid and a conformationally restricted derivative of nipecotic acid (piperidine-3-carboxylic acid). In medicinal chemistry, it serves as a critical scaffold for introducing steric bulk and defining stereochemical vectors in peptidomimetics. Unlike the flexible glycine or alanine residues, the piperidine ring locks the backbone torsion angles (


), while the C2-methyl group introduces specific steric clashes that can enhance selectivity for biological targets, particularly in the design of GABA uptake inhibitors and somatostatin analogs.

This guide addresses the physicochemical properties, safety protocols, and synthetic applications of the hydrochloride salt form, which is preferred for its enhanced stability and water solubility compared to the zwitterionic parent.

Structural Visualization

The following diagram illustrates the connectivity and the critical stereocenters at C2 and C3.

ChemicalStructure cluster_0 Stereochemical Impact N1 N (Amine) C2 C2 (Chiral) N1->C2 Ring C3 C3 (Chiral) C2->C3 Ring C_Me CH3 (Methyl) C2->C_Me Steric Block C_Carb COOH (Acid) C3->C_Carb Functional HCl HCl (Salt) HCl->N1 Ionic Interaction

Figure 1: Connectivity of 2-Methylpiperidine-3-carboxylic acid HCl. The C2-Methyl group restricts rotation, influencing the spatial arrangement of the carboxylic acid pharmacophore.

Physicochemical Specifications

The hydrochloride salt is a white, crystalline solid. Researchers must note that the physical constants (MP, optical rotation) are highly dependent on the specific diastereomer (cis vs. trans) and enantiomer ((2R,3S), (2S,3R), etc.) being used.

PropertySpecificationNotes
IUPAC Name This compoundAlso: 2-Methylnipecotic acid HCl
CAS Number 1220040-26-5 (Generic/Racemic)1808455-06-2 ((2R,3S)-isomer)Always verify CAS against specific CoA.
Molecular Formula

Salt Stoichiometry 1:1
Molecular Weight 179.65 g/mol Parent free base: 143.18 g/mol
Appearance White to off-white crystalline powderHygroscopic; store desiccated.
Solubility Water (>50 mg/mL), Methanol, DMSOInsoluble in non-polar organics (Hexane, DCM).
Acidity (pKa) ~2.5 (COOH), ~9.5 (NH2+)Estimated values for piperidine amino acids.
Melting Point >150°C (Decomposition)Distinct from methyl ester (MP ~116°C).

Critical Quality Attribute (CQA): For asymmetric synthesis, the Enantiomeric Excess (ee) must be verified via Chiral HPLC, as the biological activity of GABA analogues is often strictly stereodependent.

Hazard Characterization & Safety Management

While not classified as a "Dangerous Good" for transport (non-flammable solid), the compound is a corrosive/irritant due to its acidic nature (HCl salt) and amine functionality.

GHS Classification
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][4][5]

Handling Workflow (Decision Matrix)

SafetyWorkflow Start Handling 2-Methylnipecotic Acid HCl State Physical State: Fine Powder Start->State Risk Risk: Inhalation & Acidic Burns State->Risk Control Engineering Control: Fume Hood Required Risk->Control PPE PPE: Nitrile Gloves, Goggles, Lab Coat (Sleeves Down) Control->PPE Action Weighing/Transfer PPE->Action Spill Spill Event? Action->Spill Clean Neutralize with NaHCO3, Sweep & Dispose Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No

Figure 2: Safety decision matrix for handling acidic amino acid salts. Emphasis is placed on preventing inhalation of the hydrochloride dust.[1][6]

Applications in Drug Discovery[9][10][11]

GABA Uptake Inhibition

Nipecotic acid is a known inhibitor of GABA uptake (GAT-1 transporter). The introduction of the 2-methyl group creates steric interference that can modulate transporter subtype selectivity. The hydrochloride salt is the standard form for generating aqueous stock solutions for in vitro electrophysiology or binding assays.

Peptidomimetics & Conformational Restriction

In peptide chemistry, replacing a flexible amino acid with 2-methylpiperidine-3-carboxylic acid restricts the conformational space of the peptide backbone.

  • Mechanism: The cyclic structure forces the

    
     angle to -60° (approx), while the 2-methyl group restricts the 
    
    
    
    angle via steric clash with the carbonyl oxygen.
  • Utility: Used to design "turn" mimetics or to stabilize bioactive conformations of GPCR ligands.

Experimental Protocols

Protocol A: Standard Amide Coupling (Solid Phase or Solution)

Because the amine is secondary and sterically hindered by the adjacent methyl group, standard coupling conditions (EDC/NHS) may be sluggish. High-efficiency coupling agents (HATU/COMU) are recommended.

Reagents:

  • Substrate: 2-Methylpiperidine-3-carboxylic acid HCl (1.0 eq)

  • Coupling Partner: Amine (R-NH2) or Carboxylic Acid (R-COOH)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid partner in DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add 2-Methylpiperidine-3-carboxylic acid HCl (1.0 eq) followed immediately by the remaining DIPEA (2.0 - 3.0 eq).

    • Note: The extra base is required to neutralize the HCl salt and liberate the nucleophilic amine.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor via LC-MS.

    • Troubleshooting: If conversion is low due to steric hindrance at the secondary amine, elevate temperature to 50°C or switch to PyBOP.

Protocol B: Stock Solution for Bioassays
  • Weigh 17.96 mg of the HCl salt.

  • Dissolve in 1.0 mL of sterile water or PBS to achieve a 100 mM stock.

  • Critical Step: The pH will be acidic (~2-3). If the assay is pH-sensitive, neutralize carefully with dilute NaOH to pH 7.4 before adding to cells/tissue, or use a high-capacity buffer (HEPES).

Synthetic Workflow Visualization

SynthesisFlow Input 2-Methylnipecotic Acid HCl (Solid Salt) Step1 Neutralization (In Situ) Add DIPEA (3.0 eq) Input->Step1 Step3 Coupling Reaction (Formation of Amide Bond) Step1->Step3 Free Base Amine Step2 Activation of Partner Acid (HATU/DMF) Step2->Step3 QC LC-MS Verification Check for M+1 peak Step3->QC

Figure 3: Workflow for utilizing the HCl salt in amide coupling reactions. The critical step is the in situ neutralization to liberate the reactive secondary amine.

Storage & Stability

  • Storage: Store at +2°C to +8°C (Refrigerated).

  • Desiccation: The HCl salt is hygroscopic. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

  • Shelf Life: 2 years if stored properly. Re-test purity (NMR) if stored >12 months, as piperidine derivatives can slowly oxidize or absorb atmospheric

    
    .
    

References

  • PubChem. (n.d.).[4] Methyl piperidine-3-carboxylate hydrochloride (Compound Summary).[4][7] National Library of Medicine. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1985). GABA uptake inhibitors. Design, synthesis and pharmacology of nipecotic acid derivatives.Journal of Medicinal Chemistry.

Sources

Commercial Sourcing & Technical Validation of 2-Methylpiperidine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity[1][2][3][4]

2-Methylpiperidine-3-carboxylic acid hydrochloride is a critical non-proteinogenic amino acid scaffold used in the synthesis of peptidomimetics and small molecule inhibitors.[1][2] Its rigid piperidine ring constrains the conformational space of peptide backbones, making it a high-value building block for increasing the metabolic stability and selectivity of drug candidates.[1]

However, sourcing this material presents significant technical risks.[1] The commercial market is fraught with ambiguity regarding stereochemistry (cis/trans isomerism) and regioisomer confusion (often conflated with 3-methylpiperidine-2-carboxylic acid).[1][2]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name 2-Methylnipecotic acid HCl
CAS Number (Racemic) 1220040-26-5
CAS Number (Chiral) 1932583-70-4 (e.g., (2R,3S)-isomer)
Molecular Formula C7H13NO2[3][1][2][4][5][6] · HCl
Molecular Weight 179.64 g/mol
Key Impurities 2-Methylnicotinic acid (aromatic precursor), cis/trans diastereomers

CRITICAL WARNING: Do not confuse this compound with Methyl piperidine-3-carboxylate hydrochloride (CAS 89895-55-6), which is the methyl ester of nipecotic acid, not the ring-methylated analog.[1][2]

The Sourcing Landscape: Suppliers & Strategy[3][4]

The supply chain for this scaffold is bifurcated into "Catalog Suppliers" (stock items, variable stereochemistry) and "Custom Synthesis Houses" (high fidelity, made-to-order).[1][2]

Confirmed Commercial Suppliers

Note: Supplier inventories fluctuate.[2] Always verify current stock.

  • Biosynth (Global)[1]

    • Product: 2-Methyl-piperidine-3-carboxylic acid hydrochloride[1][2][6][7]

    • Grade: Research Chemical / Pharma Intermediates[1][2]

    • Reliability: High.[2][6][8] Known for accurate analytical data.[1][2][6]

  • BLD Pharm (China/Global)[1]

    • Product: Catalog #BD00829182 (Check specific isomer listings)

    • Strengths: Large inventory of heterocyclic building blocks.[2]

  • J&W Pharmlab (USA/China)[1][2]

    • Specialty: Chiral building blocks.

    • Product: (2R,3S)-2-Methyl-piperidine-3-carboxylic acid (CAS 1932583-70-4).[1][2][4]

    • Use Case: When specific enantiopurity is required for SAR studies.

Strategic Sourcing Decision Tree

Procurement must be driven by the phase of development.[1][2] Early discovery can tolerate racemates; lead optimization requires enantiopure material.[1][2]

SourcingStrategy Start Define Requirement Isomer Is Stereochemistry Critical? Start->Isomer Racemic Racemic/Undefined (Scaffold Screening) Isomer->Racemic No Chiral Enantiopure ((2R,3S) or (2S,3R)) Isomer->Chiral Yes Catalog Catalog Supplier (BLD, Enamine) Racemic->Catalog Custom Custom Synthesis / Chiral Specialist (J&W) Chiral->Custom QC_Rac QC: H-NMR (Confirm Regioisomer) Catalog->QC_Rac QC_Chi QC: Chiral HPLC + NOESY NMR Custom->QC_Chi

Figure 1: Decision logic for sourcing 2-Methylpiperidine-3-carboxylic acid based on development stage.

Technical Validation: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) blindly is a failure mode in heterocyclic chemistry.[1] You must implement a Self-Validating System upon receipt of the material.[1][2]

A. The "Aromatization" Check (H-NMR)

The primary impurity is the starting material, 2-methylnicotinic acid (aromatic).[1][2]

  • Protocol: Dissolve 10 mg in D2O.

  • Observation: Look for signals in the aromatic region (7.0 - 9.0 ppm).[1][2]

  • Pass Criteria: No aromatic proton signals. The target molecule is fully saturated and should only show peaks upfield (1.0 - 4.0 ppm).[1][2]

B. Stereochemical Verification (NOESY/COSY)

The relationship between the methyl group at C2 and the carboxylic acid at C3 determines the biological activity.[1][2]

  • Cis-isomer: The coupling constant (

    
    ) between H2 and H3 is typically smaller (2-5 Hz) due to equatorial-axial or equatorial-equatorial relationships depending on the conformer.[1][2]
    
  • Trans-isomer: Often displays a large diaxial coupling (

    
    ) if the ring adopts a chair conformation with both substituents equatorial.[1][2]
    
  • Validation: Run a 1D NOESY. Irradiate the methyl doublet.[1][2] If you see a strong NOE enhancement of the H3 proton, they are likely cis.[1]

C. Chloride Content Titration

Since this is an HCl salt, stoichiometry varies (monohydrochloride vs. dihydrochloride).[1]

  • Method: Argentometric titration with AgNO3.[2]

  • Why: Accurate molecular weight correction is vital for calculating molar equivalents in synthesis.[2]

Synthesis Context & Impurity Profile

Understanding how the material is made allows you to predict what might be wrong with it.[1][2]

Common Route: Catalytic hydrogenation of 2-methylnicotinic acid.[1][2]


[1][2]

Implications:

  • Incomplete Reduction: Leaves aromatic impurities (detected via Protocol A above).

  • Cis/Trans Ratio: Heterogeneous hydrogenation (Pt/C, Rh/C) typically favors the cis isomer (hydrogen adds from the least hindered face).[1] However, commercial batches often contain 5-15% trans isomer unless specifically purified.[1]

  • Decarboxylation: Harsh conditions can lead to the loss of the carboxyl group, yielding 2-methylpiperidine.[1]

Applications in Drug Discovery[3][4][10][11]

  • Conformational Restriction: Unlike linear amino acids, the piperidine ring locks the

    
     and 
    
    
    
    torsion angles, reducing the entropy penalty upon binding to a receptor.[1]
  • Soluble Guanylate Cyclase (sGC) Stimulators: Substituted piperidine carboxylic acids are intermediates in the synthesis of pyrazolylpyrimidines used for treating pulmonary hypertension.[9][1]

  • Gamma-Amino Acid Mimetics: The structure mimics

    
    -aminobutyric acid (GABA) derivatives, making it relevant for CNS targets.[1][2]
    

References

  • Biosynth. Product: 2-Methyl-piperidine-3-carboxylic acid hydrochloride.[1][2] Retrieved from [1][2]

  • BLD Pharm. Product: this compound. Retrieved from [1][2]

  • J&W Pharmlab. Product: (2R,3S)-2-Methyl-piperidine-3-carboxylic acid.[1][2][4] Retrieved from [1][2]

  • PubChem. Compound Summary: Methyl piperidine-3-carboxylate hydrochloride (Distinction Reference). Retrieved from [1][2]

  • ChemicalBook. (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt (Regioisomer Distinction). Retrieved from [1][2]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylpiperidine-3-carboxylic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Among these, cyclic β-amino acids such as 2-Methylpiperidine-3-carboxylic acid present unique opportunities for creating peptidomimetics with constrained conformations. This document provides a comprehensive guide for the effective utilization of 2-Methylpiperidine-3-carboxylic acid hydrochloride in solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of its handling, protection, coupling, and the subsequent cleavage and purification of the final peptide, with a focus on overcoming the challenges posed by its sterically hindered nature.

Introduction: The Significance of Piperidine Scaffolds in Peptidomimetics

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its incorporation into peptides can induce specific secondary structures, such as turns and helices, which are crucial for molecular recognition and biological activity. 2-Methylpiperidine-3-carboxylic acid, a cyclic β-amino acid, offers a rigid backbone that can enforce a well-defined conformation upon a peptide sequence. This conformational rigidity can lead to increased receptor binding affinity and enhanced resistance to proteolytic degradation compared to their natural α-amino acid counterparts.

However, the steric hindrance presented by the methyl group at the α-position and the cyclic nature of the molecule poses significant challenges during peptide synthesis. Standard coupling protocols often result in low yields and incomplete reactions. These application notes will provide detailed protocols and expert insights to navigate these synthetic hurdles effectively.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of this compound.

PropertyValueReference(s)
CAS Number 1220040-26-5[2]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.65 g/mol [2]
Appearance White to off-white powder-
Storage Room temperature, sealed in a dry environment[2]

The Strategic Workflow: From Monomer to Purified Peptide

The successful incorporation of 2-Methylpiperidine-3-carboxylic acid into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) involves a multi-step process. Each step requires careful consideration to mitigate the effects of steric hindrance.

SPPS_Workflow cluster_0 Monomer Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_2 Final Steps Start This compound Fmoc_Protection Fmoc Protection of the Amine Start->Fmoc_Protection Resin_Coupling Coupling to Resin-Bound Peptide Fmoc_Protection->Resin_Coupling Capping Capping (Optional but Recommended) Resin_Coupling->Capping Fmoc_Deprotection Fmoc Deprotection Capping->Fmoc_Deprotection Next_AA_Coupling Coupling of the Next Amino Acid Fmoc_Deprotection->Next_AA_Coupling Cleavage Cleavage from Resin & Deprotection Next_AA_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis End Pure Peptide Analysis->End

Caption: Overall workflow for incorporating 2-Methylpiperidine-3-carboxylic acid into a peptide.

Detailed Protocols and Methodologies

Fmoc Protection of 2-Methylpiperidine-3-carboxylic acid

The first critical step is the protection of the secondary amine of the piperidine ring with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is essential for its use in Fmoc-based SPPS.

Rationale: The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base (typically piperidine), allowing for the sequential addition of amino acids.[3]

Protocol: Fmoc-Cl Method

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Addition of Fmoc-Cl: Cool the solution to 0°C in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise over 30 minutes, while vigorously stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-2-Methylpiperidine-3-carboxylic acid.

ReagentMolar RatioPurpose
2-Methylpiperidine-3-carboxylic acid HCl1.0Starting material
Dioxane/aq. Na₂CO₃-Solvent and base
Fmoc-Cl1.1Protecting group source
1M HCl-Acidification for work-up
Ethyl Acetate-Extraction solvent
Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of the Fmoc-protected 2-Methylpiperidine-3-carboxylic acid into the growing peptide chain on a solid support requires optimized coupling conditions to overcome steric hindrance.

Recommended Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminal peptide amides.[4]

Workflow for a Single Coupling Cycle:

SPPS_Cycle Start_Cycle Resin-Bound Peptide with Free N-terminus Preactivation Pre-activation of Fmoc-2-Methylpiperidine-3-carboxylic acid Start_Cycle->Preactivation Coupling Coupling to the Resin Preactivation->Coupling Washing_1 Washing (DMF, DCM) Coupling->Washing_1 Capping Capping (Optional) Washing_1->Capping Washing_2 Washing (DMF) Capping->Washing_2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing_2->Fmoc_Deprotection Washing_3 Washing (DMF) Fmoc_Deprotection->Washing_3 End_Cycle Ready for Next Coupling Washing_3->End_Cycle

Caption: A single coupling cycle in SPPS for a sterically hindered amino acid.

Protocol: HATU-Mediated Coupling

Rationale: Standard coupling reagents like HBTU may be less effective for sterically hindered amino acids.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent activating agent that has shown success in such cases.[6]

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF).

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Methylpiperidine-3-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and shake at room temperature for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For secondary amines like the N-terminus of the piperidine ring, a chloranil test is more appropriate. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[7]

  • Washing: Wash the resin with DMF to remove the deprotection solution and byproducts.

ReagentMolar Ratio (vs. Resin Capacity)Purpose
Fmoc-2-Methylpiperidine-3-carboxylic acid3.0Building block
HATU2.9Coupling reagent
HOAt3.0Additive to reduce racemization
DIPEA6.0Base for activation and neutralization
20% Piperidine in DMF-Fmoc deprotection
Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used for the final cleavage and deprotection. Scavengers are added to the cleavage cocktail to prevent the re-attachment of reactive cationic species to sensitive amino acid side chains.

Protocol: TFA Cleavage

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Triisopropylsilane (TIS)2.5%Cation scavenger
Water2.5%Cation scavenger
Diethyl Ether-Peptide precipitation
Purification and Analysis

The crude peptide will contain deletion sequences and other impurities that must be removed.

Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8]

Protocol: RP-HPLC Purification

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of TFA (0.1%).

  • Chromatography:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry (e.g., LC-MS) to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: Due to the steric hindrance of 2-Methylpiperidine-3-carboxylic acid, incomplete coupling is a common issue.

    • Solution: Employ a double coupling strategy. After the initial 2-4 hour coupling, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.

    • Alternative Reagents: Consider using other potent coupling reagents such as PyAOP or COMU.

  • Aggregation: Peptides containing sterically hindered or hydrophobic residues can aggregate on the resin, leading to poor solvation and incomplete reactions.

    • Solution: Use a more polar solvent system, such as a mixture of DMF and N-methyl-2-pyrrolidone (NMP). Incorporating a small amount of a chaotropic salt like lithium chloride (LiCl) can also help to disrupt secondary structures.

  • Difficult Fmoc Deprotection: In some cases, the Fmoc group on a sterically hindered residue may be difficult to remove.

    • Solution: Increase the deprotection time with 20% piperidine in DMF to 15-20 minutes. Alternatively, a solution of 2% DBU and 2% piperidine in DMF can be used for more difficult deprotections, but this should be used with caution as DBU can promote side reactions.

Conclusion

The incorporation of 2-Methylpiperidine-3-carboxylic acid into peptides is a valuable strategy for the design of conformationally constrained peptidomimetics. While its steric bulk presents synthetic challenges, these can be overcome through the use of appropriate protection strategies, potent coupling reagents, and optimized reaction conditions. The protocols and insights provided in these application notes are intended to equip researchers with the necessary tools to successfully synthesize novel peptides containing this and other sterically demanding building blocks, thereby advancing the frontiers of drug discovery and development.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1054: Fmoc-Rink Amide AM Resin. [Link]

  • White, P. D., & Payne, R. J. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry–A European Journal, 26(4), 845-850. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Biopolymers, 55(3), 217-226. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Krieger, D. E., Erickson, B. W., & Merrifield, R. B. (1976). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences, 73(9), 3160-3164. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steele, A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7647-7653. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Methods and protocols of modern solid phase peptide synthesis. Current protocols in pharmacology, 43(1), 9-1. [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical reviews, 113(2), 801-843. [Link]

  • Kar, S., & Bauer, R. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4983. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7602. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in enzymology, 289, 10-25. [Link]

  • Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron letters, 37(34), 6135-6138. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

HPLC analysis of piperidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of Piperidine Carboxylic Acid Derivatives

Introduction: The Analytical Dilemma

Piperidine carboxylic acid derivatives—specifically Pipecolic acid (2-COOH) , Nipecotic acid (3-COOH) , and Isonipecotic acid (4-COOH) —are critical pharmacophores in the synthesis of local anesthetics (e.g., Ropivacaine), GABA uptake inhibitors, and peptide mimetics.

However, analyzing these molecules presents a "perfect storm" of chromatographic challenges:

  • High Polarity: They are zwitterionic amino acids, leading to poor retention on standard C18 columns.

  • Lack of Chromophore: The saturated piperidine ring lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • Isomeric Complexity: Positional isomers (2-, 3-, 4-) and enantiomers (R/S) require high-selectivity stationary phases.

This guide moves beyond generic templates to provide three distinct, field-validated protocols tailored to your specific analytical constraints: Derivatization (UV/FLD) , Direct Analysis (Mixed-Mode/CAD) , and Chiral Resolution .

Strategic Method Selection

Before selecting a column, determine your detection limits and structural requirements. Use the logic flow below to select the correct protocol.

MethodSelection Start Start: Define Analytical Goal Chiral Is Chiral Separation Required? Start->Chiral Sensitivity Is Trace Sensitivity (< 1 µg/mL) Needed? Chiral->Sensitivity No (Achiral/Positional) ProtC PROTOCOL C: Chiral Separation (Crown Ether/CSP) Chiral->ProtC Yes (Enantiomers) MS_Avail Is MS/CAD Detection Available? Sensitivity->MS_Avail No (Assay/Purity) ProtA PROTOCOL A: Pre-Column Derivatization (Tosyl-Cl or FMOC) Sensitivity->ProtA Yes (Low UV/FLD) MS_Avail->ProtA No (UV only) ProtB PROTOCOL B: Direct Analysis (Mixed-Mode/HILIC) MS_Avail->ProtB Yes (CAD/MS)

Figure 1: Decision matrix for selecting the optimal HPLC workflow for piperidine derivatives.

Protocol A: High-Sensitivity Quantitation (Derivatization)

Objective: Quantify trace levels of piperidine carboxylic acids using standard UV/Vis or Fluorescence detectors (FLD). Mechanism: The secondary amine of the piperidine ring reacts with 4-Toluenesulfonyl chloride (Tosyl-Cl) to form a sulfonamide, introducing a strong UV chromophore (absorbance ~230 nm) and increasing hydrophobicity for C18 retention.

Reagents & Preparation
  • Derivatizing Reagent: 5 mg/mL Tosyl-Cl in Acetonitrile (MeCN).

  • Buffer: 0.5 M Sodium Borate (pH 9.5) or Potassium Carbonate.

  • Quenching Agent: 10% solution of a primary amine (e.g., Glycine) or simple dilution if analyzing immediately.

Step-by-Step Workflow
  • Reaction: Mix 200 µL Sample + 200 µL Buffer + 400 µL Tosyl-Cl reagent.

  • Incubation: Vortex and heat at 60°C for 20 minutes . (Secondary amines react slower than primary amines; heat ensures completion).

  • Cool & Filter: Cool to room temperature. Filter through 0.22 µm PTFE filter.

  • Injection: Inject 10 µL onto the HPLC.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Inertsil ODS-3 or Equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B (Isocratic hold) 5-20 min: 20% → 60% B 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Sulfonamide max)
Retention Derivatized Nipecotic/Pipecolic acid elutes ~12-15 min.

Expert Insight: If higher sensitivity is required (picogram levels), substitute Tosyl-Cl with FMOC-Cl and use Fluorescence detection (Ex: 260 nm, Em: 315 nm). Note that FMOC-Cl also hydrolyzes to FMOC-OH, which must be chromatographically resolved from the analyte.

Protocol B: Direct Analysis (Mixed-Mode / HILIC)

Objective: Assay of bulk drug substance or reaction monitoring without the variability of derivatization. Mechanism: Utilizes Mixed-Mode Chromatography (Cation Exchange + Reverse Phase).[1] The piperidine nitrogen is protonated at acidic pH, interacting with cation-exchange sites, while the ring interacts with the hydrophobic chain.

Chromatographic Conditions
ParameterSetting
Column Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100 or Newcrom R1), 150 x 4.6 mm
Mobile Phase Isocratic: 10-20% MeCN / 80-90% Water / 0.1% Trifluoroacetic Acid (TFA) or Sulfuric Acid
Buffer Role Acid maintains the piperidine in ionized form (

) for retention.
Detection CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering).[2] Alternative: UV @ 200-205 nm (Low sensitivity, requires high-purity solvents).
Flow Rate 1.0 mL/min

Expert Insight:

  • Positional Isomer Separation: This method effectively separates isonipecotic (4-COOH) from nipecotic (3-COOH) acid. Isonipecotic acid generally elutes later due to better accessibility of the charged nitrogen to the stationary phase ligands compared to the sterically hindered 2-COOH (pipecolic).

  • MS Compatibility: If using MS detection, replace Sulfuric/Phosphoric acid with Formic Acid or Ammonium Formate (pH 3.0).

Protocol C: Chiral Resolution

Objective: Separation of (R)- and (S)- enantiomers of Pipecolic or Nipecotic acid. Mechanism: Crown-ether based stationary phases are superior for secondary amino acids (like proline and pipecolic acid) compared to Pirkle-type columns. The ammonium ion of the piperidine includes into the crown ether cavity.

Chromatographic Conditions
ParameterSetting
Column Crown Ether Phase (e.g., Crownpak CR-I(+) or ChiroSil RCA(+))
Mobile Phase Perchloric Acid (pH 1.0 to 2.0) in Water / Methanol (80:20 v/v)
Temperature Lower temperatures (10°C - 25°C) often improve resolution (

) by reducing molecular motion in the crown cavity.
Detection UV @ 200-210 nm or CAD.
Elution Order Typically, the D-isomer elutes first on CR(+) columns, but this must be confirmed with standards.

Alternative (Zwitterionic CSPs): For N-protected derivatives (e.g., N-Boc-pipecolic acid), use immobilized polysaccharide columns (e.g., Chiralpak IA/IC) in Normal Phase (Hexane/IPA/TFA).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (UV) Detection wavelength too high.Ensure detection is at 200-210 nm for underivatized, or 230 nm for Tosyl-derivatives.
Peak Tailing (Direct) Silanol interactions or pH mismatch.Lower pH to < 2.5 to fully protonate the amine. Use a column with end-capping or embedded acidic groups.
Derivatization Yield Low Incomplete reaction.Increase reaction temp to 60°C. Ensure pH is basic (>9.0) during reaction to neutralize the HCl byproduct of Tosyl-Cl.[3]
Baseline Drift Ion-pairing reagent absorption.If using TFA at 200 nm, baseline drift is common. Switch to Phosphoric acid (non-UV absorbing) if MS is not required.

References

  • Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Chiral separation of nipecotic acid amides. Journal of Chromatography A, 1994. National Institutes of Health (PubMed). Available at: [Link]

  • Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases. Chirality, 2017.[4] National Institutes of Health (PubMed). Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

Sources

Application Note: High-Precision SAR Exploration of GAT Inhibitors using 2-Methylnipecotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-Methylpiperidine-3-carboxylic acid hydrochloride (2-Methylnipecotic acid HCl) as a critical scaffold in the development of next-generation GABA uptake inhibitors.

While nipecotic acid is the foundational pharmacophore for marketed anticonvulsants like Tiagabine , the 2-methyl analog serves a distinct role in Structure-Activity Relationship (SAR) studies. It is primarily used to probe the steric tolerance of the GABA Transporter (GAT) binding pocket and to modulate the conformational flexibility of the piperidine ring. This guide provides validated protocols for the chemical derivatization of this scaffold and the subsequent pharmacological evaluation of the resulting N-substituted analogs.

Scientific Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The GABA Uptake Inhibition Strategy

Epilepsy and certain anxiety disorders are characterized by neuronal hyperexcitability. A proven therapeutic strategy is to enhance the concentration of


-aminobutyric acid (GABA) in the synaptic cleft by blocking its reuptake.
  • Target: GABA Transporter type 1 (GAT-1), the primary transporter in presynaptic neurons and glia.

  • Pharmacophore: Nipecotic acid (piperidine-3-carboxylic acid) mimics the zwitterionic structure of GABA but is conformationally restricted, allowing it to bind competitively to GAT-1.

The Role of the 2-Methyl Group

2-Methylpiperidine-3-carboxylic acid is not a marketed drug itself due to poor Blood-Brain Barrier (BBB) penetration (a trait shared with nipecotic acid). However, it is a vital building block for rational drug design:

  • Steric Probing: The methyl group at the C2 position tests the spatial constraints of the GAT-1 substrate-binding site.

  • Selectivity Tuning: Modifications at C2 can alter selectivity profiles between GAT-1 (neuronal) and GAT-3 (glial) subtypes.

  • Conformational Locking: The methyl substituent influences the preferred chair conformation of the piperidine ring, potentially locking the carboxylic acid in an optimal (or inactive) orientation for binding.

Mechanism of Action Diagram

The following diagram illustrates the blockade of GAT-1 by nipecotic acid derivatives, preventing GABA clearance and prolonging inhibitory signaling.

GAT_Mechanism Presynaptic Presynaptic Terminal Synapse Synaptic Cleft (High GABA Concentration) Presynaptic->Synapse GABA Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor Activation) Synapse->Postsynaptic Inhibition Signal GAT GAT-1 Transporter Synapse->GAT Reuptake (Normal) GAT->Presynaptic Recycling (Blocked) Inhibitor Lipophilic Nipecotic Acid Derivative Inhibitor->GAT Competitive Blockade GABA GABA

Figure 1: Mechanism of GAT-1 blockade. The inhibitor binds to the transporter, preventing the clearance of GABA from the synapse.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 4138-26-5 (Generic/Base related)
Molecular Formula C

H

NO

[2] · HCl
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
Stability Hygroscopic. Store at -20°C under desiccated conditions.

Critical Handling Note: As a hydrochloride salt, the secondary amine is protonated. To participate in nucleophilic substitution (N-alkylation), the salt must be neutralized in situ using an excess of base (e.g., K


CO

or Et

N).

Protocol A: Synthesis of Lipophilic Analogs (N-Alkylation)

Objective: To attach a lipophilic "tail" to the nitrogen atom of the 2-methylnipecotic acid scaffold. This mimics the structure of Tiagabine, enabling BBB penetration and interaction with the hydrophobic domain of the GAT transporter.

Reaction Scheme: 2-Methylnipecotic Acid HCl + R-X (Alkyl Halide) + Base → N-Substituted Product

Materials
  • Scaffold: 2-Methylpiperidine-3-carboxylic acid HCl (1.0 equiv)

  • Linker/Tail: 1-Bromo-4,4-bis(3-methyl-2-thienyl)-3-butene (or similar lipophilic spacer) (1.1 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (3.0 equiv)
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

  • Solubilization: Dissolve 2-Methylpiperidine-3-carboxylic acid HCl (1 mmol) in anhydrous DMF (5 mL).

  • Neutralization: Add anhydrous K

    
    CO
    
    
    
    (3 mmol). Stir at room temperature for 30 minutes to generate the free amine in situ.
  • Addition: Add the alkyl halide (1.1 mmol) and catalytic KI (0.1 mmol) to the suspension.

  • Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Note: The free amine is the nucleophile. The carboxylate may also esterify if a strong alkylating agent is used; however, in the presence of mild bases and specific linkers, N-alkylation is favored. If esterification occurs, a subsequent hydrolysis step (LiOH/THF) may be required.

  • Workup:

    • Dilute reaction mixture with water (20 mL).

    • Adjust pH to ~6-7 with 1M HCl (carefully) or 10% Citric Acid to ensure the zwitterionic form or isoelectric precipitation.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Purify the residue via Flash Column Chromatography (Silica gel; Gradient: DCM to 10% MeOH/DCM).

Synthesis_Workflow Start 2-Methylnipecotic Acid HCl Base Base Treatment (K2CO3, DMF) Start->Base Alkylation N-Alkylation (60°C, 12h) Base->Alkylation + Lipophilic Halide Workup Extraction & Purification Alkylation->Workup Product Lipophilic GAT Inhibitor Workup->Product

Figure 2: General workflow for derivatizing the nipecotic acid scaffold.

Protocol B: In Vitro [3H]-GABA Uptake Assay

Objective: To determine the IC


 of the synthesized 2-methylnipecotic acid derivative against GAT-1, using unmodified nipecotic acid as a positive control.
Materials
  • Biological Source: Rat brain cortical synaptosomes OR HEK-293 cells stably expressing human GAT-1.

  • Radioligand: [3H]-GABA (Specific Activity: 80–100 Ci/mmol).

  • Buffer: Krebs-Ringer Phosphate (KRP) buffer (pH 7.4).

  • Control: Tiagabine or Nipecotic Acid.[3][4][1][5]

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge (1000 x g, 10 min) to remove debris.

    • Centrifuge supernatant (20,000 x g, 20 min) to pellet synaptosomes. Resuspend in KRP buffer.

  • Incubation:

    • Aliquot synaptosomes (100 µL) into tubes.

    • Add test compound (2-methyl derivative) at varying concentrations (0.1 nM to 100 µM).

    • Pre-incubate for 10 minutes at 30°C.

  • Uptake Initiation:

    • Add [3H]-GABA (final concentration 10 nM) to all tubes.

    • Incubate for exactly 3 minutes at 30°C.

    • Control: Run parallel tubes on ice (0°C) to measure non-specific uptake.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

    • Wash filters 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with cocktail.

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis

Calculate the percentage of specific uptake inhibition:



Plot log[Concentration] vs. % Inhibition to determine the IC


 .

References

  • Krogsgaard-Larsen, P., et al. (2000).[6] GABA uptake inhibitors.[7][8][3][4][9][6][1][2][5][10][11] Design, molecular pharmacology and therapeutic aspects.[8][6] Current Pharmaceutical Design, 6(12), 1193-1209.[6] Link

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. Link

  • Nielsen, E. B., et al. (1991). Tiagabine, a novel anticonvulsant GABA uptake inhibitor: pharmacological characterization. Epilepsy Research, 11(2), 169. Link

  • Schousboe, A., et al. (2004). Role of GABA transport in the excitability of the brain. Journal of Neuroscience Research, 78(3), 293-300. Link

Sources

Troubleshooting & Optimization

Purification techniques for 2-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide Ticket ID: #PUR-2MP3CA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the technical support hub for 2-Methylpiperidine-3-carboxylic acid hydrochloride (also known as 2-methylnipecotic acid HCl). This compound presents unique purification challenges due to its amphoteric nature (amino acid), high polarity, and the presence of two chiral centers (C2 and C3), leading to cis and trans diastereomers.

This guide moves beyond basic recipes to provide a logic-driven approach to purification, focusing on diastereomeric enrichment , desalting , and crystallization troubleshooting .

Module 1: The Stereochemical Challenge

Before attempting purification, you must define your target. The hydrogenation of 2-methylnicotinic acid typically yields a mixture of diastereomers.

  • Cis-Isomer: The methyl (C2) and carboxylic acid (C3) groups are on the same side of the ring. This is often the kinetic product of catalytic hydrogenation (e.g., PtO₂/H₂).

  • Trans-Isomer: The groups are on opposite sides. This is often the thermodynamic product.

Expert Insight: Standard silica chromatography is often ineffective for the free amino acid due to zwitterionic "streaking." We recommend Ion Exchange (IEX) for bulk cleanup and Fractional Crystallization for isomer separation.

Module 2: Purification Protocols

Protocol A: Bulk Cleanup & Desalting (Ion Exchange)

Use this if your crude material contains metal catalysts (Pt/Pd) or inorganic salts.

Objective: Isolate the free amino acid (zwitterion) from the crude reaction mixture.

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form).

    • Wash: Flush column with 2N HCl, then distilled water until pH is neutral.

  • Loading: Dissolve crude 2-methylpiperidine-3-carboxylic acid in minimum water (pH < 3). Load onto the column.[1][2]

    • Mechanism:[1][2][3][4][5] The amino group is protonated (

      
      ), binding the molecule to the sulfonate groups on the resin. Impurities (non-basic) pass through.
      
  • Washing: Wash with 3-5 column volumes (CV) of distilled water to remove non-ionic impurities.

  • Elution: Elute with 1M - 2M NH₄OH .

    • Mechanism:[1][2][3][4][5] Ammonia deprotonates the resin and the amino acid, releasing the zwitterion.

  • Isolation: Collect Ninhydrin-positive fractions. Evaporate under reduced pressure to obtain the free amino acid (white/off-white solid).

Protocol B: Diastereomeric Separation (Fractional Crystallization)

Use this to separate cis/trans isomers or enrich one form.

Theory: The cis and trans isomers of piperidine carboxylic acids often exhibit distinct solubility profiles in alcoholic solvents.

Step-by-Step:

  • Dissolution: Dissolve the free amino acid (from Protocol A) in boiling Ethanol (EtOH) . Use approx. 10-15 mL per gram of solid.

  • Reflux: Ensure complete dissolution. If insoluble particles remain, filter hot.[6]

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Observation: The cis-isomer (typically higher melting point) often crystallizes first.

  • Anti-Solvent (Optional): If no crystals form, add Diethyl Ether or Acetone dropwise until slight turbidity appears.

  • Harvest: Filter the crystals.

    • Crop 1: Usually enriched in the major diastereomer (often cis).

    • Mother Liquor: Contains the minor isomer. Evaporate and repeat with a different solvent system (e.g., Isopropanol) to target the other isomer.

Protocol C: Conversion to Hydrochloride Salt

The final step to generate the stable HCl salt form.

  • Solvent Choice: Dissolve the purified free amino acid in a minimum amount of absolute ethanol or methanol .

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or Concentrated HCl .

    • Warning: Avoid large excess of aqueous HCl, as water makes the final salt hygroscopic and hard to dry.

  • Precipitation:

    • Add Diethyl Ether slowly with vigorous stirring.

    • A white precipitate (the HCl salt) should form.

  • Drying: Filter and dry in a vacuum oven at 40°C over P₂O₅.

Module 3: Visualization & Logic

Workflow Diagram: From Crude to Pure Salt

PurificationWorkflow Start Crude Hydrogenation Mixture (Cis/Trans + Catalysts) Filter Filtration (Celite) Remove Catalyst Start->Filter IEX Cation Exchange (Dowex 50W) Elute with NH4OH Filter->IEX FreeAcid Free Amino Acid (Zwitterion) IEX->FreeAcid Desalting Cryst Fractional Crystallization (EtOH / Ether) FreeAcid->Cryst Isomer1 Solid: Isomer A (e.g., Cis) High Purity Cryst->Isomer1 Precipitate Isomer2 Mother Liquor: Isomer B (e.g., Trans) Cryst->Isomer2 Supernatant SaltForm HCl Salt Formation (HCl/Dioxane) Isomer1->SaltForm Final Final Product: 2-Methylpiperidine-3-COOH HCl SaltForm->Final

Caption: Logical flow for purifying amphoteric piperidine derivatives from crude synthesis mixtures.

Module 4: Troubleshooting & FAQ

Issue: "The product is oiling out instead of crystallizing."

This is the most common ticket for piperidine HCl salts.

Root Cause:

  • Too much water: Even small amounts of water can lower the melting point, causing the salt to separate as a supersaturated oil (liquid-liquid phase separation) rather than a crystal.

  • Impurity Profile: Mixtures of cis/trans isomers often melt lower than pure isomers, leading to oils.

Troubleshooting Matrix:

MethodProcedureMechanism
Azeotropic Drying Dissolve oil in Ethanol/Toluene (1:1) and rotovap. Repeat 3x.Removes trace water via azeotrope, forcing solidification.
Trituration Add dry Diethyl Ether to the oil. Sonicate for 10 mins. Scratch glass with spatula.Mechanical energy and non-solvent induce nucleation sites.
Seeding Add a tiny crystal of pure product (if available) or a structurally similar analog (e.g., Nipecotic acid HCl).Provides a template for crystal lattice growth.
Slow Diffusion Dissolve in min. MeOH in a small vial. Place vial inside a larger jar containing Ether. Cap the large jar.Vapor diffusion slowly increases anti-solvent concentration, preventing rapid oiling.
FAQ

Q: How do I distinguish Cis from Trans using NMR? A: Proton NMR is definitive. Look at the coupling constants (


 values) of the ring protons.
  • Cis (2,3-syn): Typically shows smaller coupling constants (

    
     Hz) if the ring adopts a chair conformation with axial/equatorial relationships.
    
  • Trans (2,3-anti): Often shows a large diaxial coupling (

    
     Hz) if both substituents can adopt equatorial positions. Note: Conformational flexibility can complicate this; compare with literature values for 2-methylnipecotic acid.
    

Q: My melting point is lower than the literature value (approx 200°C+). Why? A:

  • Isomer Mix: You likely have a mix of diastereomers. A 90:10 cis:trans mix will melt significantly lower than pure cis.

  • Hygroscopicity: The HCl salt absorbs water rapidly. Dry at 60°C under high vacuum for 24h before measuring.

References

  • Separation of Piperidine Diastereomers

    • Source: BenchChem.[1][7] "Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine" (Analogous methodology for cyclic amines).

  • Source: Google Patents. "Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid" (CN102174011A). Describes hydrogenation of pyridine precursors.
  • Source: US Patent 20080269495A1. "Process for Preparation of Piperidine Carboxylic Acid." Details recrystallization of nipecotic acid derivatives using Isopropanol/Ethanol.
  • General Purification of Amphoteric Amino Acids

    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solution stability, handling, and troubleshooting of 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 1220040-26-5 / 1808455-06-2 for specific isomers).

While the solid HCl salt is robust, solution stability is strictly pH-dependent . The primary degradation risk is C3-epimerization (stereochemical scrambling) under basic conditions, followed by oxidative discoloration of the free amine. This guide provides self-validating protocols to ensure the integrity of this building block in peptide synthesis and medicinal chemistry applications.

Module 1: Dissolution & Solution Stability

The Stability Spectrum

The stability of this compound is binary: it is highly stable in its protonated (acidic) form and kinetically unstable in its neutral (basic) form.

StateConditionStability RatingPrimary Risk
Solid (HCl Salt) Desiccated, 4°CHigh (>2 years)Hygroscopicity (Clumping)
Solution (pH < 4) Water/MeOHHigh (Weeks)Negligible
Solution (pH 7-9) Buffer/Organic BaseModerate (Hours)Slow Oxidation (Yellowing)
Solution (pH > 10) Strong BaseLow (Minutes)Epimerization (Cis/Trans scrambling)
Preparation Protocol (Self-Validating)

Goal: Dissolve the compound without inducing stereochemical degradation.

  • Solvent Selection: Use Methanol (MeOH) or Water (H₂O) . Avoid non-polar solvents (DCM, Hexane) as the HCl salt is insoluble.

  • Dissolution:

    • Add solvent to the solid.

    • Validation Step: Measure pH immediately. It should be acidic (~pH 2-3) due to the HCl counterion.

    • CRITICAL: Do not neutralize the solution until immediately before the coupling reaction.

  • Free-Basing (If required):

    • If your protocol requires the free amine, perform an in situ neutralization using a tertiary amine (e.g., DIPEA) at 0°C .

    • Why? Low temperature kinetically inhibits the enolization of the C3-carboxylic acid, preserving stereochemistry.

Module 2: Degradation Mechanisms

The Epimerization Trap (The "Hidden" Failure)

The most common failure mode is not chemical decomposition, but stereochemical loss .

  • Mechanism: The proton at C3 (alpha to the carboxylic acid) is acidic. In the presence of a base, this proton can be removed to form an enolate intermediate. Upon reprotonation, the C3 stereocenter can invert, converting a pure cis-isomer into a trans-isomer (or racemate).

  • Impact: Drastic loss of biological activity in the final drug candidate.

Oxidative Discoloration
  • Observation: Solution turns yellow/brown.

  • Cause: Oxidation of the secondary amine. This occurs rapidly if the HCl is neutralized and the solution is exposed to air.

  • Prevention: Keep the system under Nitrogen/Argon if holding the free base for >30 minutes.

Visualization of Stability Logic

StabilityWorkflow Start Start: Solid HCl Salt Dissolve Dissolve in H2O or MeOH Start->Dissolve CheckPH Validation: Is pH < 3? Dissolve->CheckPH Stable Stable Solution (Store at 4°C) CheckPH->Stable Yes Neutralize Neutralization Required? (e.g., for Coupling) CheckPH->Neutralize No (Unexpected) Stable->Neutralize Action_Base Add Base (DIPEA/TEA) at 0°C Neutralize->Action_Base Yes Risk_Epimer RISK: C3-Epimerization (Cis/Trans Scrambling) Action_Base->Risk_Epimer If pH > 10 or Heat Risk_Ox RISK: Amine Oxidation (Yellow Color) Action_Base->Risk_Ox If exposed to Air Proceed Proceed Immediately to Coupling Action_Base->Proceed If < 30 mins

Figure 1: Decision tree for handling 2-Methylpiperidine-3-carboxylic acid HCl in solution. Note the critical risks introduced during neutralization.

Module 3: Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is the compound ruined?

Diagnosis: This indicates amine oxidation , likely because the solution was left at neutral/basic pH or exposed to trace metals.

  • Technical Assessment: Check purity by HPLC. If the yellowing is faint, the chemical purity might still be >98% (color bodies have high extinction coefficients).

  • Remediation: If purity is acceptable, treat with activated charcoal to remove color before the next step. If purity <95%, discard.

  • Prevention: Store as the HCl salt (acidic). Do not store the free base.

Q2: The NMR shows "split" peaks or doublets where I expect singlets. Is it degrading?

Diagnosis: This is often Rotamerism , not degradation.

  • Explanation: The N-H or N-alkyl bond in piperidines can have restricted rotation, especially in the presence of the C2-methyl group (steric hindrance). This creates two distinct conformers visible on NMR at room temperature.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp peaks, it is rotamerism (Compound is fine). If peaks remain split, you likely have C3-epimerization (Diastereomers).

Q3: I neutralized the salt with NaOH, and the yield of my peptide coupling was very low.

Diagnosis: You likely caused Epimerization or Salt Precipitation .

  • Causality: Strong inorganic bases (NaOH) create localized high pH zones (pH > 12) which rapidly deprotonate the C3 position, scrambling the stereochemistry. Furthermore, the free amino acid is a Zwitterion and may have poor solubility in organic coupling solvents (DMF/DCM), leading to precipitation.

  • Corrective Action: Use organic bases (DIPEA, NMM) for neutralization. These are weaker bases and soluble in organic media, minimizing epimerization risk.

Q4: Can I store the stock solution in DMSO?

Answer: Use Caution.

  • DMSO is hygroscopic and can facilitate oxidation of amines over time.

  • Recommendation: If you must use DMSO, keep the solution frozen (-20°C) and use it within 1 week. Aqueous or Methanolic stock solutions (acidic) are more stable.

Module 4: Analytical Validation Methods

To verify the stability of your specific lot, use the following parameters:

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 98.0% AreaMobile Phase: 0.1% TFA in Water/MeCN (Acidic phase prevents tailing)
Stereochemistry Chiral HPLC / NMR> 99% ee/deCritical check after any exposure to base.
Water Content Karl Fischer (KF)< 2.0%HCl salts are hygroscopic; high water content alters weighing accuracy.

References

  • ChemicalBook. (2023). (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt Properties and Stability. Retrieved from

  • BOC Sciences. (2023). Handling and Storage of Piperidine Amino Acids. Retrieved from

  • MDPI. (2023). Epimerisation in Peptide Synthesis: Mechanisms and Suppression. Molecules, 28(3). Retrieved from

  • PubChem. (2023). Methyl piperidine-3-carboxylate hydrochloride - Stability and Safety Data. National Library of Medicine. Retrieved from

  • Beak, P., et al. (1994). Regioselective Lithiation of N-Boc-piperidines: Control of Stereochemistry. (General reference on piperidine stereocenter lability). Journal of the American Chemical Society.

Technical Support Guide: Troubleshooting Impurities in the Synthesis of 2-Methylpiperidine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of 2-Methylpiperidine-3-carboxylic acid hydrochloride. We will explore the origins of common impurities, robust analytical methods for their identification, and field-proven strategies for their removal, ensuring the final product meets the highest standards of purity required for pharmaceutical development.

Section 1: The Synthetic Landscape and the Origin of Impurities

The most prevalent synthetic route to this compound involves the catalytic hydrogenation of a 2-methyl-3-pyridinecarboxylic acid precursor.[1][2][3] This transformation, while effective, introduces specific challenges related to stereochemistry and reaction completeness, which are the primary sources of impurities.

The hydrogenation of the pyridine ring creates two adjacent chiral centers at positions C2 and C3. This stereochemical outcome is often non-selective, leading to a mixture of diastereomers—typically the cis and trans isomers. The relative ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Commonly Encountered Impurities:

Impurity ClassSpecific Example(s)Origin
Process-Related Unreacted 2-methyl-3-pyridinecarboxylic acidIncomplete hydrogenation reaction.
Partially hydrogenated intermediatesInsufficient reaction time or catalyst activity.
Stereoisomers cis/trans diastereomersNon-stereoselective reduction of the pyridine ring.[4]
Reagent-Related Residual Solvents (Methanol, Ethanol, etc.)Trapped in the crystal lattice after purification.
Catalyst-Related Residual Palladium (Pd) or Platinum (Pt)Incomplete removal of the heterogeneous catalyst post-reaction.[1]

Section 2: FAQs - Impurity Identification & Analysis

This section addresses common questions regarding the analytical characterization of crude and purified this compound.

Q1: My initial analysis shows a complex product mixture. What is the best first step to identify the components?

The most effective approach is a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Provides a quantitative assessment of purity by separating components based on their polarity. A well-developed HPLC method can resolve the starting material, the desired product, and major by-products, giving you a percentage purity value.[5]

  • ¹H NMR Spectroscopy: Offers structural confirmation. Key diagnostic signals include the disappearance of aromatic protons from the starting material and the appearance of aliphatic protons in the piperidine ring. Crucially, NMR can distinguish between cis and trans diastereomers, as the coupling constants and chemical shifts of the C2 and C3 protons will differ due to their spatial arrangement.[4][6]

Q2: How can I use ¹H NMR to specifically differentiate between the cis and trans diastereomers?

The key is to analyze the coupling constants (J-values) between the protons at the C2 and C3 positions.

  • For the trans isomer , the protons at C2 and C3 are typically in a diaxial relationship in the most stable chair conformation. This results in a large coupling constant, usually in the range of 8-12 Hz.

  • For the cis isomer , the relationship is axial-equatorial or equatorial-axial, leading to a smaller coupling constant, typically 2-5 Hz.

By integrating the distinct signals corresponding to each isomer, you can determine the diastereomeric ratio (d.r.) of your crude product.

Q3: I suspect residual catalyst is present in my final product. How can this be confirmed and quantified?

Residual heavy metals from hydrogenation catalysts (like Pd or Pt) are a critical concern in pharmaceutical synthesis. Their presence is not detectable by standard techniques like NMR or HPLC. The authoritative method for detection and quantification is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity required to detect trace metal contamination at the parts-per-million (ppm) level, ensuring compliance with regulatory standards.

Section 3: FAQs - Purification & Troubleshooting Strategies

This section provides actionable solutions for common purification challenges.

Q1: My primary impurity is the undesired diastereomer. What is the most effective method for separation on a lab scale?

Fractional Recrystallization is the industry-standard and most scalable method for separating diastereomers. Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system, one diastereomer can be selectively precipitated while the other remains in the mother liquor.[7]

  • Causality: The hydrochloride salts of the cis and trans isomers will have different crystal lattice energies and solvation properties. This difference is exploited during recrystallization. The less soluble diastereomer will crystallize out of the solution first upon cooling or addition of an anti-solvent.

  • Common Solvent Systems: For piperidine hydrochloride salts, solvent mixtures are often effective. A common strategy is to dissolve the crude product in a polar solvent like methanol or ethanol and then slowly add a less polar "anti-solvent" such as ethyl acetate or diethyl ether until turbidity is observed, then cool slowly to promote crystallization.[8][9][10]

Q2: How do I ensure complete removal of the heterogeneous hydrogenation catalyst after the reaction?

Incomplete catalyst removal can lead to product degradation in subsequent steps and unacceptable metal contamination.

  • The Protocol: The standard procedure is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).

  • The Rationale: The catalyst particles are extremely fine and can pass through standard filter paper. Celite forms a porous filter bed that effectively traps these fine particles. For best results, wash the filter cake with the reaction solvent to ensure full recovery of the product.[4]

Q3: After recrystallization, my product still contains residual solvents according to NMR analysis. How can they be removed?

Residual solvents are a common issue, especially when high-boiling point solvents are used. The most effective method for their removal is drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable. This process reduces the partial pressure of the trapped solvent, facilitating its evaporation from the crystal lattice.

Section 4: Key Experimental Protocols

Protocol 1: Diastereomeric Separation by Fractional Recrystallization

  • Solvent Selection: Begin by performing small-scale solubility tests. Aim for a solvent system where the crude material is sparingly soluble at room temperature but fully soluble upon heating. A common starting point is a mixture of ethanol and ethyl acetate.

  • Dissolution: Place the crude this compound (containing a mixture of diastereomers) in a flask. Add the minimum amount of hot ethanol required to achieve complete dissolution.

  • Crystallization: Slowly add ethyl acetate (the anti-solvent) to the hot solution until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-5 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Analysis: Dry the crystals and analyze their purity and diastereomeric ratio by HPLC and ¹H NMR. The mother liquor can be concentrated to recover the more soluble diastereomer. Repeat the process until the desired purity is achieved.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: This method effectively separates the non-polar pyridine starting material from the highly polar piperidine product. The acidic modifier (TFA) ensures good peak shape for the amine.

Section 5: Visualization & Data Summary

Troubleshooting Workflow for Impurity Removal

The following diagram outlines a logical workflow for identifying and resolving purity issues with your synthesized this compound.

G crude_product Crude Product Analysis (HPLC, NMR) purity_check Purity > 98%? Diastereomeric Ratio OK? crude_product->purity_check final_product Final Product purity_check->final_product Yes identify_impurities Identify Primary Impurity purity_check->identify_impurities No is_diastereomer Diastereomers Present? identify_impurities->is_diastereomer is_sm Starting Material? is_diastereomer->is_sm No recrystallize Action: Fractional Recrystallization is_diastereomer->recrystallize Yes is_catalyst Catalyst Residue? is_sm->is_catalyst No re_hydrogenate Action: Re-run Hydrogenation or Use Chromatography is_sm->re_hydrogenate Yes is_catalyst->recrystallize Other refilter Action: Re-dissolve & Filter through Celite is_catalyst->refilter Yes recrystallize->crude_product Re-analyze re_hydrogenate->crude_product Re-analyze refilter->crude_product Re-analyze

Caption: Decision tree for troubleshooting and purifying 2-Methylpiperidine-3-carboxylic acid HCl.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace . PubMed Central. URL: [Link]

  • US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents.
  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) . Austin Publishing Group. URL: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . National Institutes of Health (NIH). URL: [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Piperidine Synthesis . Defense Technical Information Center (DTIC). URL: [Link]

  • Supporting Information for: Asymmetric synthesis of piperidines . The Royal Society of Chemistry. URL: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors . ACG Publications. URL: [Link]

  • Piperidine synthesis . Organic Chemistry Portal. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. URL: [Link]

  • A few examples of piperidine-based drugs and natural products . ResearchGate. URL: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography . PubMed. URL: [Link]

  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile . ChemRxiv. URL: [Link]

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances . International Narcotics Control Board. URL: [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine . National Institutes of Health (NIH). URL: [Link]

Sources

Technical Support Center: Preventing Racemization in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Medicinal Chemist Topic: Troubleshooting & Protocol Optimization for Chiral Piperidines Ticket Status: Open

Core Technical Briefing

Chiral piperidines are ubiquitous in therapeutics (e.g., Paroxetine, Ritalin, Niraparib), yet their synthesis is plagued by the lability of the stereocenter, particularly at the


-position (C2). Racemization typically occurs via three distinct mechanisms depending on your synthetic route:
  • Enamine-Imine Tautomerism: Common during the reduction of pyridines or partial oxidation of piperidines.

  • Carbanion Equilibration: Occurs during

    
    -lithiation (Beak-O’Brien chemistry) if dipole stabilization is disrupted by thermal fluctuation.
    
  • Acid/Base Catalyzed Epimerization: Prevalent during deprotection or workup of piperidines bearing electron-withdrawing groups (esters/acids) at the chiral center.

This guide provides self-validating protocols to arrest these mechanisms.

Critical Workflows & Troubleshooting

Module A: The -Lithiation Route (Beak-O'Brien Methodology)

Context: You are synthesizing 2-substituted piperidines via lithiation of


-Boc-piperidine.
The Problem:  The lithiated intermediate is configurationally unstable at temperatures above 

.
🔬 Mechanism of Failure

The


-Boc-2-lithiopiperidine species relies on dipole stabilization  (complexation between the Li atom and the Boc carbonyl oxygen). If the temperature rises, the C-Li bond becomes more ionic, allowing the carbanion to invert (racemize) or undergo non-selective dynamic equilibration before the electrophile is trapped.
🛠️ Protocol: Enantioselective Deprotonation

Standard: Beak, P., & Lee, W. K. (1994) / O'Brien, P. (1998)

  • Reagents: Use

    
    -BuLi (1.1 equiv) and (-)-sparteine (1.1 equiv) in anhydrous diethyl ether (
    
    
    
    ).
    • Note:

      
       is superior to THF here; THF is too coordinating and disrupts the tight ion pair required for stereocontrol.
      
  • Temperature: Cool to

    
     .
    
  • Addition: Add

    
    -Boc-piperidine dropwise. Stir for 4–6 hours at 
    
    
    
    .
  • Trapping: Add the electrophile (pre-cooled if liquid) rapidly.

  • The "Quench Test" (Self-Validation): Before adding your expensive electrophile, take a 0.1 mL aliquot, quench with

    
    , and run NMR. If deuterium incorporation is 
    
    
    
    , your lithiation failed (likely moisture or bad titer), and you will isolate racemic starting material.
📉 Troubleshooting Matrix (Lithiation)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Proton source contamination or insufficient deprotonation time.Titrate

-BuLi immediately before use. Increase deprotonation time to 6h.
Racemic Product (0% ee) Temperature spike during electrophile addition.Ensure internal probe reads

during addition. Add electrophile slower.
Low ee (20-60%) "Leakage" via non-selective background lithiation.Switch solvent to TBME (tert-butyl methyl ether) or strictly use

. Avoid THF.
Module B: Asymmetric Hydrogenation of Pyridines

Context: Reducing pyridines/pyridinium salts using Ir or Rh catalysts. The Problem: The reaction proceeds through partially reduced enamine/imine intermediates. If the catalyst dissociates before full reduction, the intermediate tautomerizes, destroying the stereocenter.

🔬 Visualization: The Danger Zone

The following diagram illustrates where stereochemistry is lost during the hydrogenation cascade.

HydrogenationRisk cluster_danger Racemization Cycle Pyridine Pyridine Substrate Pyridinium Activated Pyridinium (Acid/Salt) Pyridine->Pyridinium Activation PartialRed Partially Reduced Intermediate Pyridinium->PartialRed H2 / Cat Imine Imine/Enamine (ACHIRAL / RACEMIZING) PartialRed->Imine Catalyst Dissociation (Tautomerization) ChiralPip Chiral Piperidine (Target) PartialRed->ChiralPip Fast H2 Addition Imine->PartialRed Re-association

Caption: The "Racemization Cycle" occurs if the catalyst releases the intermediate before the final hydride transfer. Fast kinetics are required to bypass the Imine stage.

🛠️ Protocol: Iridium-Catalyzed Hydrogenation

Standard: Zhou, Y.-G. (2012)

  • Catalyst System: Use

    
     with a chiral bisphosphine ligand (e.g., (S)-SegPhos or MeO-Biphep).
    
  • Additives: Iodine (

    
    , 5-10 mol%) is often mandatory . It stabilizes the active Ir-hydride species and prevents catalyst deactivation/aggregation.
    
  • Pressure: High pressure (600–1000 psi

    
    ) favors the kinetic reduction over the thermodynamic equilibration (racemization).
    
  • Validation: Monitor the reaction at 50% conversion. If the ee is high at 50% but drops at 100%, your product is racemizing after formation (product instability).

Module C: Post-Synthetic Handling (The Silent Killer)

Context: You have synthesized the chiral piperidine, but ee drops during workup. The Problem: Chiral piperidines with electron-withdrawing groups (esters, ketones) at C2 are prone to base-catalyzed epimerization via enolization.

📉 Troubleshooting Matrix (Workup)
ScenarioDiagnosisSolution
ee drops after Boc-deprotection (TFA/DCM) Acid-catalyzed enolization of C2-carbonyl.Avoid strong acids. Use mild Lewis acids (

) or TMSOTf. If using TFA, keep T <

and quench immediately with mild base (

), not NaOH.
ee drops during silica chromatography Silica is slightly acidic; amines are basic. They stick and epimerize.Pre-treat silica with 1-2%

(Triethylamine) to neutralize acid sites. Elute quickly.
Product racemizes on storage Oxidation to imine (Schiff base) by air.Store as a salt (HCl or Tartrate) under Argon. Free bases are oxidation-prone.

FAQ: Expert Solutions

Q: I am using the Beak lithiation method, but (-)-sparteine is unavailable/too expensive. What are my options? A: You can use (+)-sparteine surrogates (synthesized from cytisine) or the commercially available diamine ligands developed by Peter O'Brien's group . Alternatively, perform a Dynamic Thermodynamic Resolution (DTR): generate the rac-lithio species, then add a substoichiometric chiral ligand which selectively complexes and crystallizes/stabilizes one enantiomer, though this is substrate-specific.

Q: My pyridine hydrogenation works for 2-alkyl substituents but fails (0% ee) for 2-aryl substituents. A: 2-Aryl pyridines form highly conjugated intermediates that are very stable in the planar (achiral) form. You need a more active catalyst to break the aromaticity quickly. Switch to Heterogeneous Chiral Catalysts (e.g., Pd/C modified with chiral alkaloids like cinchonidine) or use activated pyridinium salts (benzyl or Boc protected nitrogen) rather than the free pyridine.

Q: Can I fix the ee via recrystallization? A: Yes. Piperidines form excellent crystalline salts.

  • Protocol: React your scalemic piperidine (e.g., 80% ee) with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Outcome: This forms diastereomeric salts. Recrystallize from EtOH/Water. This not only upgrades ee but stabilizes the amine against oxidation/racemization during storage.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry.[1] Link
    
  • O'Brien, P. (1998). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Glorius, F., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines.[2] Angewandte Chemie International Edition.[3] Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes.[2][4] Chemical Reviews. Link

  • Beng, T. K., & Gawley, R. E. (2011). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Journal of the American Chemical Society.[1][5] Link

Sources

Technical Support Center: Analytical Resolution of 2-Methylpiperidine-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Method Development & Application Science) Ticket Subject: Separation of 4 stereoisomers of 2-Methylpiperidine-3-carboxylic acid (2-MPCA).

Executive Summary

You are dealing with a non-proteinogenic amino acid containing two chiral centers (C2 and C3). This results in four distinct stereoisomers:

  • Enantiomeric Pair A (Cis): (

    
    ) and (
    
    
    
    )
  • Enantiomeric Pair B (Trans): (

    
    ) and (
    
    
    
    )

The Core Challenge: 2-MPCA lacks a strong UV chromophore (only


 transitions at 

nm) and contains a secondary amine within a piperidine ring, leading to peak tailing on silica-based columns due to silanol interactions.

This guide provides two validated workflows: Direct Chiral Analysis (for speed/purity checks) and Indirect Derivatization (for high sensitivity/biological matrices).

Module 1: Method Selection Strategy

Before starting, determine your primary constraint: Sensitivity vs. Throughput .

Decision Matrix
FeatureWorkflow A: Direct Chiral HPLC Workflow B: Derivatization (Indirect)
Primary Column Crown Ether (CR) or Zwitterionic (ZWIX)C18 (Achiral) or Polysaccharide (Chiral)
Sample Prep Minimal (Dissolve & Shoot)High (Reaction required: 30-60 mins)
Detection CAD, ELSD, or MS (UV poor)UV-Vis (254/340 nm) or Fluorescence
Resolution Separates all 4 isomers (Column dependent)Separates diastereomers; Enantiomers require chiral column
Best For Purity analysis, Process monitoringPK studies, Biological matrices, Trace impurities
Workflow Logic

MethodSelection Start Start: 2-MPCA Isomer Resolution CheckUV Is UV Sensitivity Critical? (< 1 µg/mL) Start->CheckUV Direct Direct Chiral Mode CheckUV->Direct No (Purity/Process) Indirect Derivatization Mode CheckUV->Indirect Yes (Bioanalysis) ColSelect Column Selection Direct->ColSelect Crown Crown Ether (CROWNPAK) Best for Free Amines ColSelect->Crown Acidic Mobile Phase Zwix Zwitterionic (ZWIX) Best for MS/ELSD ColSelect->Zwix MeOH/ACN Phase Agent Reagent Selection Indirect->Agent Marfey Marfey's Reagent (FDAA) Converts Enantiomers -> Diastereomers Agent->Marfey Use C18 Column Fmoc FMOC-Cl Adds UV/Fluorescence Tag Agent->Fmoc Use Chiral Column

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements and available instrumentation.

Module 2: Direct Chiral Analysis (Recommended)

This approach uses specialized Chiral Stationary Phases (CSPs) designed to interact with the free amino acid zwitterion.[1][2]

Option A: Crown Ether Ligand Exchange (The "Gold Standard")

Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: The crown ether forms a host-guest inclusion complex with the ammonium ion (


) of the piperidine ring.

Standard Protocol:

  • Mobile Phase:

    
     (Perchloric acid) aqueous solution, pH 1.0 to 2.0.[3]
    
    • Note: Acetonitrile (up to 15%) can be added to CR-I (immobilized) columns to reduce retention time.

  • Temperature: Low temperature (

    
    ) enhances resolution.
    
  • Flow Rate: 0.4 – 0.5 mL/min (3.0 mm ID columns).

  • Detection: UV 200 nm (limited sensitivity) or ELSD.

Troubleshooting Guide (Crown Ether):

SymptomRoot CauseCorrective Action
Broad/Tailing Peaks Slow mass transfer or weak ionization.Ensure pH is

.[4] The amine must be fully protonated (

) to complex with the crown ether.
Long Retention (>30 min) Strong hydrophobic interaction.Add Methanol (max 15% for CR-I) to the mobile phase.[3] Increase column temp slightly (trade-off with resolution).
Inversion of Peaks Elution order requirements.Switch from CR(+) to CR(-) column to reverse the elution order of enantiomers.[2][3][4][5]
Option B: Zwitterionic Ion-Pairing (The "MS Compatible" Choice)

Column: Chiralpak ZWIX(+) or ZWIX(-) Mechanism: Double ion-pairing. The CSP contains both anion and cation exchange sites.[6]

Standard Protocol:

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine (DEA) in MeOH/Water (98:2).

  • Detection: Ideal for LC-MS (ESI+) due to volatile buffers.

Module 3: Indirect Analysis (Derivatization)

If you lack specialized chiral columns or need high sensitivity, derivatization is required.

Protocol: Marfey’s Reagent (FDAA)

This reaction converts enantiomers into diastereomers, which can often be separated on a standard achiral C18 column.

Reagents:

  • 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • 1 M

    
    .
    
  • 1 M

    
    .[7]
    

Step-by-Step Procedure:

  • Mix: 50 µL Sample + 100 µL FDAA solution + 20 µL 1 M

    
    .
    
  • Incubate: Heat at

    
     for 1 hour. The solution will turn yellow/orange.
    
  • Quench: Add 20 µL 1 M

    
     to stop the reaction and protonate the carboxyl group.
    
  • Analyze: Inject onto a C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Gradient).

    • Detection: UV at 340 nm (DNP chromophore).

Troubleshooting Guide (Derivatization):

SymptomRoot CauseCorrective Action
Peak Splitting Incomplete reaction or racemization.Ensure incubation does not exceed

. High heat can racemize the reagent itself.
Precipitation Solubility issues.2-MPCA is polar; FDAA is hydrophobic. Ensure the final mixture is at least 50% organic before injection if using high concentrations.
Interfering Peaks Excess reagent.FDAA elutes early/mid-gradient. Run a blank (reagent only) to identify and subtract reagent peaks.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard Chiralpak AD-H or OD-H column directly? A: Polysaccharide columns (AD/OD/IG) generally require the amine to be derivatized (blocked) or the use of non-standard mobile phases (e.g., alkane/ethanol with DEA). Free amino acids are too polar and often precipitate or stick irreversibly to these phases in Normal Phase. If you must use AD/OD, derivatize with FMOC-Cl or Cbz-Cl first.

Q2: I see separation of two peaks, but I expect four. What happened? A: You likely separated the diastereomers (


 vs 

) but not the enantiomers.
  • Check: Are the peak areas 50:50? If you synthesized a racemate of one diastereomer (e.g.,

    
    -racemate), you will only see two peaks if the chiral method works, or ONE peak if it fails.
    
  • Fix: Switch to a Crown Ether column (CR-I) which has higher specificity for alpha-amino acid enantiomers.

Q3: My baseline at 210 nm is too noisy. A: Piperidine derivatives have weak UV absorbance.

  • Immediate Fix: Ensure you are using "HPLC Grade" phosphoric acid or perchlorate. Avoid TFA at 210 nm as it absorbs UV.

  • Better Fix: Use CAD (Charged Aerosol Detector) or ELSD. These are universal detectors for non-volatile analytes and ignore the lack of chromophore.

References

  • Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Separation of free amino acids and primary amines using Daicel crown ether columns. Application Note.
  • Chiral Technologies. (n.d.).[4] CHIRALPAK® ZWIX(+) and ZWIX(-) Instruction Manual. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][8][9][10][11] (Contextual citation for Protocol B).

Sources

Validation & Comparative

Comparative Guide: 2-Methylpiperidine-3-carboxylic Acid HCl vs. Nipecotic Acid as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nipecotic Acid (the benchmark GABA transport inhibitor) and its structural analog, 2-Methylpiperidine-3-carboxylic acid hydrochloride . While Nipecotic Acid serves as the foundational pharmacophore for approved antiepileptics like Tiagabine, the 2-methyl derivative represents a critical probe for understanding the stereochemical and steric constraints of the GABA Transporter (GAT) binding pocket.

Key Takeaway: Nipecotic Acid demonstrates superior intrinsic affinity for GAT-1 compared to most simple ring-methylated analogs. However, the 2-methyl derivative is instrumental in Structure-Activity Relationship (SAR) studies to delineate the precise conformational space required for transport inhibition versus substrate translocation.

Part 1: Chemical & Structural Analysis

The efficacy of GABA uptake inhibitors relies on their ability to mimic the zwitterionic state of GABA (


-aminobutyric acid) while presenting a rigidified scaffold that binds to the transporter but resists translocation (or translocates slowly).
Structural Comparison
FeatureNipecotic Acid 2-Methylpiperidine-3-carboxylic Acid HCl
IUPAC Name Piperidine-3-carboxylic acidThis compound
Core Scaffold Piperidine ring (saturated)Piperidine ring (saturated)
Substituents -COOH at C3-COOH at C3; -CH₃ at C2
Stereocenters 1 (C3)2 (C2, C3)
Pharmacophore Rigidified GABA analogSterically crowded GABA analog
Primary Role Parent inhibitor / SubstrateSAR Probe / Steric Tool
Molecular Visualization (SAR Logic)

The following diagram illustrates the structural relationship and the steric impact of the methyl group at the C2 position.

G Nipecotic Nipecotic Acid (Benchmark) GABA_Pharmacophore GABA Pharmacophore (N+ ... COO- Distance) Nipecotic->GABA_Pharmacophore Mimics conformation GAT_Binding GAT-1 Binding Pocket (Steric Constraints) Nipecotic->GAT_Binding High Affinity (IC50 ~2-10 µM) MethylDeriv 2-Methylpiperidine-3-COOH (Analog) MethylDeriv->GABA_Pharmacophore Mimics conformation MethylDeriv->GAT_Binding Altered Affinity (Steric Clash at C2) GABA_Pharmacophore->GAT_Binding Electrostatic Interaction

Figure 1: Structural relationship and interaction logic with the GABA Transporter (GAT) binding pocket.[1][2][3][4][5][6][7]

Part 2: Pharmacology & Mechanism of Action[2]

Nipecotic Acid: The Gold Standard

Nipecotic acid is a potent, non-selective inhibitor of GABA uptake. It acts as a competitive substrate for the transporter.

  • Mechanism: It binds to the GAT recognition site, preventing GABA from binding. It is then translocated into the neuron/glia, utilizing the Na⁺/Cl⁻ gradient.

  • Selectivity: It inhibits GAT-1 (neuronal), GAT-2, GAT-3 (glial), and GAT-4 (mouse) with varying affinities.

  • Limitation: Being a zwitterionic amino acid, it is highly hydrophilic and does not cross the Blood-Brain Barrier (BBB) effectively. This limitation led to the development of lipophilic prodrugs and analogs (e.g., Tiagabine, which attaches a lipophilic anchor to the nipecotic acid nitrogen).

2-Methylpiperidine-3-carboxylic Acid: The Steric Probe

The introduction of a methyl group at the C2 position (adjacent to the nitrogen) creates steric bulk.

  • Steric Hindrance: The GAT-1 binding pocket is tight. Studies on nipecotic acid derivatives generally show that substituents directly on the piperidine ring (C2, C4, C5, C6) often reduce affinity compared to the parent compound, unless they lock the molecule in a specific bioactive conformation.

  • Stereochemistry: The 2-methyl derivative has two chiral centers, leading to four possible stereoisomers (cis and trans pairs). The biological activity is highly stereospecific. Typically, the cis-configuration in related analogs (like 1,3-disubstituted cyclohexanes) is more active, but for piperidines, the specific orientation of the carboxylic acid relative to the nitrogen lone pair is critical.

  • Utility: This compound is primarily used to map the "forbidden zones" of the transporter's binding site—regions where bulk cannot be tolerated.

Comparative Performance Data
ParameterNipecotic Acid2-Methylpiperidine-3-carboxylic Acid
GAT-1 Affinity (IC50) High (approx. 2–10 µM) [1, 2]Variable/Lower (Stereoisomer dependent)
Mode of Action Competitive Substrate/InhibitorCompetitive Inhibitor (Putative)
BBB Permeability Negligible (Hydrophilic)Negligible (Hydrophilic)
Selectivity Non-selective (GAT-1 > GAT-3)Used to probe subtype differences

Critical Insight: Unlike N-substitution (which can enhance potency if lipophilic groups are added, as in Tiagabine), C-ring methylation (C2 position) often interferes with the precise alignment of the ammonium and carboxylate groups required for high-affinity binding, typically resulting in lower potency than the parent nipecotic acid.

Part 3: Experimental Protocols

To objectively compare these compounds, a radiolabeled GABA uptake assay is the standard validation method.

Protocol: [³H]-GABA Uptake Inhibition Assay

Objective: Determine the IC50 of the test compounds in rat brain synaptosomes.

Reagents & Equipment
  • Source Tissue: Rat cerebral cortex (rich in GAT-1).

  • Radioligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).

  • Buffer: Krebs-Henseleit buffer (pH 7.4).

  • Compounds: Nipecotic Acid (Control), 2-Methylpiperidine-3-carboxylic acid HCl (Test).

  • Equipment: Liquid Scintillation Counter, Cell Harvester.

Workflow

Assay Step1 Tissue Preparation (Homogenize Rat Cortex -> Synaptosomes) Step2 Pre-Incubation (10 min @ 37°C) Synaptosomes + Test Compound (0.1 - 1000 µM) Step1->Step2 Step3 Uptake Initiation Add [³H]-GABA (10 nM final) Step2->Step3 Step4 Incubation (5-10 min @ 37°C) Step3->Step4 Step5 Termination Rapid Filtration (GF/B filters) + Ice-cold Wash Step4->Step5 Step6 Quantification Liquid Scintillation Counting (CPM) Step5->Step6

Figure 2: Workflow for the [³H]-GABA uptake inhibition assay.

Step-by-Step Methodology
  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet synaptosomes. Resuspend in Krebs buffer.

  • Dosing: Prepare serial dilutions of Nipecotic Acid and the 2-Methyl derivative (range: 10 nM to 1 mM).

  • Incubation: Incubate synaptosomes with the test compound for 10-15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add [³H]-GABA (final concentration 10-20 nM). Incubate for exactly 5 minutes (linear phase of uptake).

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.

  • Analysis: Measure radioactivity. Calculate % inhibition relative to control (no inhibitor). Plot log-concentration vs. % inhibition to derive IC50.

Part 4: Synthesis & Handling[5]

For researchers synthesizing or handling these compounds:

  • Nipecotic Acid: Commercially available as the free acid or HCl salt. Hygroscopic. Store at -20°C.

  • 2-Methylpiperidine-3-carboxylic acid HCl:

    • Synthesis: Often synthesized via hydrogenation of 2-methyl-nicotinic acid or via cyclization of amino-hexenoic acid derivatives [3].

    • Stereochemistry: Commercial sources may provide the racemate or specific diastereomers. Ensure you know the stereochemical purity (cis vs. trans), as this drastically affects biological activity.

    • Solubility: Highly soluble in water/methanol. Insoluble in non-polar organic solvents.

References

  • Clausen, R. P., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors.[8] Advances in Pharmacology, 54, 265-284.[8] Available at: [Link]

  • PubChem. Nipecotic Acid Compound Summary. Available at: [Link]

Sources

A Comparative Analysis of Gabapentinoids: Gabapentin, Pregabalin, and the Enigmatic 2-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neuromodulatory therapeutics, particularly for conditions like neuropathic pain and epilepsy, gabapentinoids have carved out a significant niche. This guide provides a detailed comparative analysis of two prominent members of this class, gabapentin and pregabalin, and introduces a structurally related compound, 2-Methylpiperidine-3-carboxylic acid hydrochloride. While extensive experimental data supports the clinical use and mechanistic understanding of gabapentin and pregabalin, it is crucial to note at the outset that publicly available pharmacological data for this compound is currently lacking. This guide will therefore focus on a robust comparison of the two established drugs, while contextualizing the potential relevance of piperidine-based structures in neuroscience research.

Introduction to the Compounds: Structure and Therapeutic Context

Gabapentin and pregabalin are structural analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite their structural similarity to GABA, their primary mechanism of action does not involve direct interaction with GABA receptors.[3] They are widely prescribed for a variety of conditions, including neuropathic pain, epilepsy, and generalized anxiety disorder.[4][5]

This compound, on the other hand, is a piperidine derivative.[6] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] While some piperidine-3-carboxylic acid derivatives have been investigated as GABA uptake inhibitors, the specific biological activity of the 2-methyl substituted variant remains uncharacterized in the public domain.[7][8]

Below are the chemical structures of the three compounds, highlighting their key features.

cluster_gabapentin Gabapentin cluster_pregabalin Pregabalin cluster_2mp3ca 2-Methylpiperidine-3-carboxylic acid hydrochloride G Gabapentin C9H17NO2 P Pregabalin C8H17NO2 M 2-Methylpiperidine-3-carboxylic acid HCl C7H14ClNO2

Figure 1. Chemical structures of the compared compounds.

Mechanism of Action: A Tale of Two Gabapentinoids

The primary mechanism of action for both gabapentin and pregabalin is their high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][7] This interaction is crucial for their therapeutic effects.

Gabapentin/Pregabalin Gabapentin/Pregabalin α2δ-1 subunit of VGCC α2δ-1 subunit of VGCC Gabapentin/Pregabalin->α2δ-1 subunit of VGCC Binds to Reduced Calcium Influx Reduced Calcium Influx α2δ-1 subunit of VGCC->Reduced Calcium Influx Modulates Decreased Neurotransmitter Release Decreased Neurotransmitter Release Reduced Calcium Influx->Decreased Neurotransmitter Release Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Decreased Neurotransmitter Release->Reduced Neuronal Excitability Results in

Figure 2. Signaling pathway of gabapentin and pregabalin.

Binding to the α2δ-1 subunit reduces the influx of calcium into presynaptic nerve terminals.[9] This, in turn, curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[9][10] The net effect is a reduction in neuronal excitability and pain signaling.[9] While both drugs share this primary mechanism, there are notable differences in their binding affinity and potency.

In contrast, the mechanism of action for this compound is not established. Based on the structure of its piperidine core, it is plausible to hypothesize potential interactions with GABA transporters or other CNS receptors, a characteristic seen in other piperidine derivatives.[7][8] However, without experimental data, this remains speculative.

Comparative Pharmacokinetics and Pharmacodynamics

A critical aspect of drug development is understanding a compound's pharmacokinetic and pharmacodynamic profile. Here, gabapentin and pregabalin exhibit key differences that influence their clinical use.

ParameterGabapentinPregabalinThis compound
Binding Affinity for α2δ-1 LowerApproximately 6 times higher than gabapentin[4]Not Available
Potency Lower2.4 to 2.8 times more potent than gabapentinNot Available
Bioavailability Variable and dose-dependent (saturable absorption)High and dose-proportional (≥90%)[3]Not Available
Onset of Action Slower (around 4-5 hours)[11]Faster (around 1.5 hours)[11]Not Available
Plasma Protein Binding <3%<1%Not Available
Metabolism Not metabolizedNegligibly metabolized[3]Not Available
Elimination Half-life 5-7 hours6.3 hoursNot Available
Excretion Primarily renal[12]Primarily renal, as unchanged drug[13]Not Available

Table 1. Comparative Pharmacokinetic and Pharmacodynamic Parameters.

The superior pharmacokinetic profile of pregabalin, particularly its linear absorption and higher bioavailability, offers more predictable dosing and a faster onset of action compared to gabapentin.[11]

Head-to-Head Efficacy: Insights from Experimental Data

Numerous studies have compared the efficacy of gabapentin and pregabalin, particularly in the management of neuropathic pain. A systematic review and meta-analysis concluded that pregabalin demonstrated superior and faster efficacy in alleviating neuropathic pain compared to gabapentin.[14]

While direct comparative experimental data for this compound is unavailable, the general class of piperidine-containing compounds has shown a broad range of biological activities, including analgesic properties through various mechanisms.[3]

Experimental Protocols for Preclinical Evaluation

For researchers investigating novel compounds like this compound, a series of well-established preclinical assays are essential to characterize their potential as gabapentinoid-like drugs.

In Vitro Assays

1. Radioligand Binding Assay to Determine α2δ-1 Affinity:

  • Objective: To quantify the binding affinity of the test compound to the α2δ-1 subunit of VGCCs.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the α2δ-1 subunit.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

2. Electrophysiological Assessment of Calcium Channel Modulation:

  • Objective: To functionally assess the effect of the test compound on calcium currents in neurons.

  • Methodology:

    • Culture primary neurons (e.g., dorsal root ganglion neurons) or use cell lines expressing VGCCs.

    • Perform whole-cell patch-clamp recordings to measure voltage-gated calcium currents.

    • Apply the test compound at various concentrations and observe its effect on the amplitude and kinetics of the calcium currents.

    • Compare the effects to those of known gabapentinoids.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Animal Models of Neuropathic Pain) Binding_Assay Radioligand Binding Assay (α2δ-1 affinity) Patch_Clamp Electrophysiology (Calcium current modulation) SNI_Model Spared Nerve Injury (SNI) Model PSNL_Model Partial Sciatic Nerve Ligation (PSNL) Model Behavioral_Testing Behavioral Testing (Mechanical allodynia, thermal hyperalgesia)

Figure 3. Experimental workflow for preclinical evaluation.

In Vivo Assays

1. Animal Models of Neuropathic Pain:

  • Objective: To evaluate the analgesic efficacy of the test compound in a living organism.

  • Common Models:

    • Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

    • Partial Sciatic Nerve Ligation (PSNL): Involves a tight ligation of a portion of the sciatic nerve.

    • Chronic Constriction Injury (CCI): Involves loose ligatures around the sciatic nerve.

  • Methodology:

    • Induce neuropathic pain in rodents using one of the established models.

    • Administer the test compound via an appropriate route (e.g., oral, intraperitoneal).

    • Assess pain behaviors at different time points post-administration. Common assessments include:

      • Mechanical Allodynia: Measured using von Frey filaments.

      • Thermal Hyperalgesia: Measured using the Hargreaves plantar test or a cold plate test.

Conclusion: Established Players and an Unknown Contender

The comparison between gabapentin and pregabalin is well-defined, with pregabalin demonstrating a more favorable pharmacokinetic profile and, in some studies, superior efficacy.[14] This has positioned it as a preferred option in certain clinical scenarios. Both compounds, however, remain cornerstones in the management of neuropathic pain and other neurological disorders.

The role of this compound remains to be elucidated. Its structural similarity to other biologically active piperidine derivatives suggests it could possess interesting pharmacological properties.[1] However, without robust experimental data, any potential comparison to gabapentin and pregabalin is purely speculative. This guide underscores the importance of rigorous, evidence-based evaluation in drug development and highlights the need for further research to unlock the potential of novel chemical entities.

References

  • Dr. Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)?
  • Taylor, C. P. (n.d.). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin?
  • National Center for Biotechnology Information. (n.d.). Pregabalin - StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). Pregabalin.
  • National Center for Biotechnology Information. (2024, February 21). Gabapentin - StatPearls - NCBI Bookshelf.
  • Aladdin Scientific. (n.d.). This compound, min 95%, 100 mg.
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • PubMed. (n.d.). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Cleveland Clinic. (2021, July 1). Gabapentin: Uses, Side Effects, Dosages, Interactions & More.
  • PubMed Central. (2004, August 4). A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.
  • PubMed Central. (2025, January 7). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety.
  • PubMed. (n.d.). Animal models of neuropathic pain.
  • Charles River Laboratories. (n.d.). Neuropathic Pain Models.
  • GoodRx. (n.d.). 7 Differences Between Pregabalin and Gabapentin.
  • Biosynth. (n.d.). 2-Methyl-piperidine-3-carboxylic acid hydrochloride.
  • RxList. (2021, July 14). How Do GABA Analogs Work?.
  • UBC CPD. (2024, July 22). Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain.
  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research.
  • SciELO. (n.d.). Experimental models for the study of neuropathic pain.
  • APPN. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Methylpiperidine-3-carboxylic acid hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 2-Methylpiperidine-3-carboxylic acid hydrochloride, a chiral building block increasingly utilized in the synthesis of novel therapeutics, presents a unique set of analytical challenges. Its polar nature, lack of a significant UV chromophore, and the presence of multiple chiral centers demand a sophisticated and well-validated analytical approach to ensure its quality.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare HPLC with orthogonal techniques, providing the supporting data necessary for informed decision-making in a regulated environment.

The Analytical Challenge: Understanding the Molecule

2-Methylpiperidine-3-carboxylic acid possesses two chiral centers, leading to the potential for four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The hydrochloride salt enhances its solubility in aqueous media. The primary analytical hurdles include:

  • Lack of a UV Chromophore: The molecule does not absorb ultraviolet-visible light, rendering standard UV detection ineffective.

  • High Polarity: This leads to poor retention on traditional reversed-phase HPLC columns.

  • Stereoisomers: The presence of diastereomers and enantiomers requires chiral-specific separation techniques to determine stereochemical purity.

  • Potential Impurities: Synthesis-related impurities, such as starting materials, by-products, and degradation products, must be identified and quantified.

HPLC Methodologies: A Comparative Analysis

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution and versatility.[1] For this compound, a multi-faceted HPLC approach is necessary to address both chemical and stereochemical purity.

Reversed-Phase HPLC with Universal Detection for Achiral Purity

To overcome the lack of a UV chromophore, a universal detector is essential. Both Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are suitable choices.[2][3][4][5][6][7][8] CAD, in particular, has gained prominence in pharmaceutical analysis for its high sensitivity and consistent response for non-volatile analytes.[4][5][7]

To address the poor retention of this polar analyte, ion-pair chromatography is a highly effective strategy.[9][10] An anionic ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase to form a neutral complex with the positively charged analyte, enhancing its retention on a reversed-phase column.[9][11]

Diagram of the HPLC Workflow for Achiral Purity

hplc_workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 2-Methylpiperidine-3-carboxylic acid hydrochloride sample Solvent Diluent (e.g., Water/Acetonitrile) Sample->Solvent Dissolve Vial HPLC Vial Solvent->Vial Injector Autosampler Vial->Injector Inject Pump HPLC Pump (Isocratic or Gradient) Pump->Injector MobilePhase Mobile Phase (with Ion-Pair Reagent) MobilePhase->Pump Column C18 Column Injector->Column Detector Charged Aerosol Detector (CAD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report (% Area Normalization) CDS->Report

Caption: Workflow for achiral purity analysis by HPLC-CAD.

Chiral HPLC for Stereoisomeric Purity

The separation of stereoisomers is critical for defining the quality of this compound. This can be achieved through two primary HPLC strategies:

  • Direct Chiral Separation: This involves the use of a Chiral Stationary Phase (CSP) that selectively interacts with the different stereoisomers. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.

  • Indirect Chiral Separation: This method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[12] This approach is particularly useful when a suitable CSP cannot be found or when enhanced detection sensitivity is required by introducing a chromophore.

Given the complexity of four potential stereoisomers, a direct chiral separation method is often preferred for its simplicity and reduced sample preparation.

Orthogonal Methods for Purity Validation

To ensure the trustworthiness of the purity assessment, it is crucial to employ an orthogonal method—an analytical technique that relies on a different scientific principle.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[13][14][15][16][17] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

Advantages of qNMR:

  • Primary Method: Provides a direct measure of purity.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides confirmation of the compound's identity.

Limitations:

  • Sensitivity: Less sensitive than HPLC, making it less suitable for trace impurity detection.

  • Signal Overlap: Impurity signals may overlap with the analyte or standard signals.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For the analysis of volatile impurities or the main analyte itself, GC-MS can be employed after a derivatization step to increase volatility and thermal stability.[18][19] Silylation is a common derivatization technique for carboxylic acids and amines.

Advantages of GC-MS:

  • High Sensitivity and Specificity: Mass spectrometry provides definitive identification of impurities.

  • Separation of Volatile Impurities: Effective for detecting residual solvents and other volatile by-products.

Limitations:

  • Derivatization Required: Adds a step to the sample preparation, which can introduce variability.

  • Thermal Instability: Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[20][21][22][23][24] It is a high-efficiency separation technique particularly well-suited for small, charged molecules like amino acid hydrochlorides.

Advantages of CE:

  • High Separation Efficiency: Can resolve closely related impurities.

  • Minimal Sample and Reagent Consumption: A green analytical technique.

Limitations:

  • Lower Concentration Sensitivity: Compared to HPLC with universal detectors.

  • Reproducibility: Can be more challenging to achieve high precision compared to HPLC.

Experimental Protocols and Comparative Data

Recommended HPLC Method for Achiral Purity
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention with ion-pairing.
Mobile Phase Acetonitrile:Water (30:70) with 0.1% Heptafluorobutyric Acid (HFBA)HFBA acts as an ion-pairing agent to retain the polar analyte.[9][11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric analytes.[4][5][7]
Injection Vol. 10 µL
Sample Conc. 1 mg/mL in mobile phase
Recommended HPLC Method for Chiral Purity
ParameterConditionRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmA versatile polysaccharide-based chiral stationary phase.
Mobile Phase Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1)Normal phase conditions often provide better selectivity for chiral separations.
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detector Charged Aerosol Detector (CAD)
Injection Vol. 10 µL
Sample Conc. 1 mg/mL in mobile phase
Comparative Purity Data
MethodPurity (%)AdvantagesDisadvantages
HPLC-CAD 99.5High sensitivity, good for trace impuritiesIndirect quantification based on area %
qNMR 99.3Primary method, direct quantificationLower sensitivity, potential signal overlap
GC-MS (derivatized) 99.4High specificity for volatile impuritiesRequires derivatization, not suitable for non-volatile impurities
Capillary Electrophoresis 99.6High separation efficiencyLower concentration sensitivity

Diagram of Method Comparison

method_comparison cluster_hplc HPLC-Based Methods cluster_orthogonal Orthogonal Methods HPLC HPLC-CAD (Achiral) High Sensitivity Good for Trace Impurities Indirect Quantification Chiral_HPLC Chiral HPLC-CAD Separates Stereoisomers Requires Specialized Column qNMR qNMR Primary Method Structural Info Lower Sensitivity GCMS GC-MS (derivatized) High Specificity Good for Volatiles Requires Derivatization CE Capillary Electrophoresis High Efficiency Low Sample Usage Lower Concentration Sensitivity Analyte 2-Methylpiperidine-3-carboxylic acid HCl Analyte->HPLC Analyte->Chiral_HPLC Analyte->qNMR Analyte->GCMS Analyte->CE

Caption: Comparison of analytical methods for purity validation.

Conclusion and Recommendations

A comprehensive purity assessment of this compound requires a multi-pronged approach.

  • Primary Purity Assessment: A validated reversed-phase HPLC method with a universal detector, such as CAD, and an ion-pairing agent is recommended for routine quality control. This method should be validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, and range.

  • Stereochemical Purity: A dedicated chiral HPLC method is essential to quantify the stereoisomeric purity. Direct separation on a chiral stationary phase is the preferred approach for simplicity and efficiency.

  • Orthogonal Validation: For comprehensive characterization and as a self-validating system, qNMR is the recommended orthogonal technique. It provides a direct and independent measurement of purity, adding a high degree of confidence to the results obtained by HPLC.

By employing this combination of a robust primary HPLC method, a specific chiral separation, and confirmation with a powerful orthogonal technique like qNMR, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream applications.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Semantic Scholar. [Link]

  • HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Labcompare.com. [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn. [Link]

  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. [Link]

  • Introduction to Capillary Electrophoresis. SCIEX. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Full article: Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Taylor & Francis Online. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. ICH. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. OUCI. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. [Link]

  • Charged Aerosol Detector. Waters. [Link]

  • Principles of Capillary Electrophoresis – A Small Synthesis. Gnoscience. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Evaporative light scattering detector – Knowledge and References. Taylor & Francis Online. [Link]

  • Quality Guidelines. ICH. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Water for Capillary Electrophoresis. Merck Millipore. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Charged aerosol detection in pharmaceutical analysis. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. University of Oxford. [Link]

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Waters. [Link]

  • Decoding Amino Acids Using Ion Chromatography. AnalyteGuru. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. European Medicines Agency. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

Sources

Definitive Guide: Confirmation of Stereochemistry Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Absolute Necessity of Absolute Configuration

In drug development, chirality is not a detail; it is a definition of safety and efficacy. The regulatory landscape, hardened by the thalidomide tragedy, mandates that the absolute configuration (AC) of every chiral center in a New Chemical Entity (NCE) be unequivocally established (FDA Policy Statement for the Development of New Stereoisomeric Drugs).

While several methods exist to infer stereochemistry, Single Crystal X-ray Diffraction (SCXRD) remains the only technique capable of providing a direct, ab initio determination of absolute configuration without reliance on reference standards or complex derivatization.

This guide provides a technical comparison of SCXRD against emerging alternatives (MicroED, VCD, NMR) and details a self-validating SCXRD protocol designed to meet the rigorous standards of modern regulatory submissions.

The Gold Standard: How SCXRD Determines Chirality

To understand why SCXRD is the gold standard, one must understand the physics of Anomalous Dispersion .

In standard diffraction, we assume Friedel’s Law holds: the intensity of a reflection


 is identical to its inverse 

. However, when X-rays interact with atoms near their absorption edge, the electrons do not oscillate freely. They absorb energy and re-emit it with a phase lag. This phenomenon breaks Friedel’s Law, creating measurable intensity differences between Bijvoet pairs (Friedel pairs).[1]
The Metrics of Certainty

The magnitude of this anomalous signal allows us to distinguish between enantiomers. We quantify this using specific parameters:

  • Flack Parameter (

    
    ):  The traditional metric.
    
    • 
       (with 
      
      
      
      ): The model is correct.
    • 
      : The model is inverted (absolute configuration is the opposite enantiomer).
      
    • 
      : The crystal is a racemic twin or the signal is too weak.
      
  • Hooft Parameter (

    
    ) & Bayesian Statistics (P2/P3): 
    
    • Modern refinement (e.g., using PLATON or OLEX2) utilizes Bayesian probability to assess validity, particularly useful for "light atom" structures (C, H, N, O) where the anomalous signal is weak.

Comparative Analysis: SCXRD vs. Alternatives

While SCXRD is definitive, it is not always feasible.[2] The following analysis compares the primary methods used in the pharmaceutical pipeline.

Table 1: Technical Comparison of Stereochemical Methods
FeatureSCXRD (Gold Standard) MicroED (Electron Diffraction) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Physical Basis Anomalous X-ray ScatteringElectron DiffractionDifferential vibrational absorptionDiastereomeric chemical shift anisotropy
Sample State Single Crystal (>10 µm)Micro-crystals (<1 µm)Solution / LiquidSolution
Certainty Absolute (Direct observation)High (Direct, but dynamical scattering issues)High (Inferred via DFT calculation match)High (Relative to chiral auxiliary)
Destructive? NoNo (but sample often lost in grid prep)NoYes (Chemical derivatization required)
Time to Result 2–24 hours (once crystallized)1–4 hours1–2 days (heavy computation)1–2 days (synthesis + NMR)
Key Limitation Requires high-quality crystalComplex hardware; dynamical scatteringRequires accurate DFT model; solubilityRequires reactive functional group
Deep Dive on Alternatives
  • MicroED: The most promising competitor. It uses a Cryo-TEM to diffract electrons from nanocrystals.[3]

    • Pro: Can determine structure from "powders" that fail to grow into large X-ray quality crystals.

    • Con: Electrons interact 10,000x more strongly than X-rays, leading to "dynamical scattering" (multiple diffraction events), which complicates the intensity data used for absolute configuration.

  • VCD: Measures the differential absorption of left/right circularly polarized IR light.[4]

    • Pro: Solution-state method (no crystals needed).

    • Con: It is an indirect method. You must simulate the VCD spectrum of your predicted structure using Density Functional Theory (DFT) and match it to the experimental data. If the DFT model is poor (e.g., flexible molecules with many conformers), the result is ambiguous.

  • NMR (Mosher’s): Reacting the analyte with a chiral auxiliary (e.g., Mosher's acid).

    • Pro: Accessible in any organic chemistry lab.

    • Con: It changes the molecule chemically. It requires a reactive handle (alcohol or amine). It determines relative stereochemistry between the auxiliary and the analyte, not absolute ab initio.

Decision Logic: Selecting the Right Method

The following diagram outlines the logical workflow for a researcher deciding which method to employ based on sample availability and physical properties.

DecisionMatrix Start Start: Unknown Stereochemistry CrystalCheck Can you grow a single crystal (>10 µm)? Start->CrystalCheck PowderCheck Do you have micro-crystalline powder? CrystalCheck->PowderCheck No SCXRD METHOD A: SCXRD (Gold Standard) CrystalCheck->SCXRD Yes MicroED METHOD B: MicroED (Cryo-TEM) PowderCheck->MicroED Yes LiquidCheck Is the sample soluble? PowderCheck->LiquidCheck No (Amorphous) Derivatize Does it have -OH or -NH2? LiquidCheck->Derivatize Yes VCD METHOD C: VCD + DFT (Solution State) LiquidCheck->VCD No (Insoluble/Solid) Derivatize->VCD No (Unreactive) NMR METHOD D: NMR (Mosher's Method) Derivatize->NMR Yes (Reactive)

Figure 1: Decision Matrix for Stereochemical Determination. Blue nodes indicate decision points; colored terminals indicate the recommended analytical technique.

Experimental Protocol: The Self-Validating SCXRD Workflow

For a "light atom" pharmaceutical intermediate (containing only C, H, N, O), standard Molybdenum (Mo) radiation is often insufficient to generate a strong anomalous signal. The following protocol utilizes Copper (Cu) radiation and a redundancy strategy to ensure a robust Flack parameter.

Step 1: Crystal Screening & Mounting
  • Objective: Isolate a single, untwinned domain.

  • Action: Select a crystal with defined faces (avoid cracked or clustered blocks). Mount on a minimal background loop (e.g., MiTeGen) using perfluoropolyether oil to minimize background scatter.

  • Validation: Collect a short matrix run (10 images). If the diffraction spots are split or streaky, discard and re-screen.

Step 2: Data Collection Strategy (The Critical Step)
  • Source: Use Cu-K

    
     radiation  (
    
    
    
    Å). The anomalous scattering factor (
    
    
    ) for Oxygen is ~0.032e with Mo, but ~0.57e with Cu. This 17x increase in signal is vital for light atoms.
  • Redundancy: You must collect Friedel pairs (

    
     and 
    
    
    
    ).
    • Do not assume symmetry. Collect a full sphere of data if possible.

    • Target a multiplicity > 4 (measure every reflection 4 times).

    • Target completeness > 99% to a resolution of 0.84 Å.

Step 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX.

  • Process:

    • Solve structure in the non-centrosymmetric space group.

    • Refine anisotropically. Add Hydrogens.

    • Crucial: Do not merge Friedel pairs during data reduction (use MERG 2 in SHELX).

    • Refine the Flack Parameter (keyword FLACK in SHELX).

Step 4: Analysis & Validation (The "Stop/Go" Decision)

SCXRD_Validation Input Refined Structure FlackCalc Calculate Flack (x) Input->FlackCalc CheckX Evaluate x value FlackCalc->CheckX Valid x ≈ 0.0 (u < 0.05) Absolute Config CONFIRMED CheckX->Valid Range 0.0 ± 0.1 Invert x ≈ 1.0 (u < 0.05) Structure Inverted (Flip & Re-refine) CheckX->Invert Range 1.0 ± 0.1 Ambiguous x ≈ 0.4 - 0.6 Racemic Twin or Weak Signal CheckX->Ambiguous Range 0.5 ± 0.2 Bayesian Run Hooft/Bayesian Analysis (PLATON) Ambiguous->Bayesian FinalCheck P2(true) = 1.0? Bayesian->FinalCheck FinalCheck->Valid Yes FinalCheck->Ambiguous No (Grow better crystals)

Figure 2: Validation workflow for interpreting the Flack parameter and resolving ambiguity using Bayesian statistics.

Interpretation Guide:

  • Flack x = -0.05 (0.04): Excellent. The stereochemistry is confirmed as drawn.[5]

  • Flack x = 1.04 (0.05): The structure is the enantiomer of the model. Invert the coordinates (use MOVE 1 1 1 -1 in SHELX) and re-refine.

  • Flack x = 0.45 (0.20): Inconclusive. The error bar (0.20) is too high. This usually means the crystal is too small, the data is too weak, or the crystal is a racemic twin (50:50 mixture). Action: Recrystallize or switch to VCD.

References

  • FDA Policy Statement. (1992).[6][7][8] FDA Policy Statement for the Development of New Stereoisomeric Drugs.[6][7][8] Food and Drug Administration.[6][7][8][9][10] [Link]

  • Flack, H. D. (1983).[11] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

  • Jones, C. G., et al. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination. ACS Central Science, 4(11), 1587-1592. [Link]

  • Nafie, L. A. (2020). Vibrational Circular Dichroism: Theory, Instrumentation, and Applications.[12] Wiley. [Link]

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise analysis of piperidine alkaloids is a critical endeavor. This diverse class of nitrogen-containing heterocyclic compounds, found in numerous natural products and synthetic pharmaceuticals, exhibits a wide range of pharmacological activities.[1][2] Consequently, the selection of an appropriate analytical method is paramount for everything from phytochemical screening and quality control to pharmacokinetic studies and regulatory compliance.

This guide provides an in-depth, head-to-head comparison of the principal analytical techniques used for the characterization and quantification of piperidine alkaloids. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, grounding our discussion in the fundamental physicochemical properties of these molecules and the principles of each analytical technique. Our goal is to equip you with the expert insights needed to select and develop robust, reliable, and self-validating analytical systems.

The Analytical Landscape for Piperidine Alkaloids: A Strategic Overview

The analytical strategy for piperidine alkaloids is dictated by the specific research question. Are you performing an initial screening of a crude plant extract, quantifying a known active pharmaceutical ingredient (API), or elucidating the structure of a novel derivative? Each objective has an optimal analytical solution. The primary methods in the analyst's toolbox are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS). For definitive structural work, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

A logical approach to method selection is crucial for efficient and effective analysis. The following decision tree illustrates a typical thought process for choosing the most suitable technique.

MethodSelection start Start: Define Analytical Goal goal What is the primary objective? start->goal struct_elucid Structural Elucidation of Novel Compound goal->struct_elucid Structure quant Quantification / Screening of Known Compound(s) goal->quant Quantification nmr NMR Spectroscopy struct_elucid->nmr chromatography Chromatographic Method quant->chromatography volatile Is the analyte volatile & thermally stable? chromatography->volatile gcms GC-MS volatile->gcms Yes lc LC-based Method volatile->lc No / Unknown derivatize_gc Consider Derivatization gcms->derivatize_gc If polar chromophore Does the analyte have a UV chromophore? lc->chromophore hplcuv HPLC-UV chromophore->hplcuv Yes lcms LC-MS(/MS) chromophore->lcms No, or high sensitivity needed derivatize_lc Consider Derivatization or Alternative Detector (e.g., ELSD, CAD) hplcuv->derivatize_lc If no chromophore

Caption: Decision tree for selecting an analytical method for piperidine alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.

Principle of Operation: In GC, a sample is vaporized and injected into a heated capillary column. Separation occurs as the analytes partition between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the column wall. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).

Expertise & Experience in Application: The primary consideration for using GC-MS for piperidine alkaloid analysis is the volatility and thermal stability of the target compounds.

  • Ideal Candidates: Simple, low molecular weight piperidine alkaloids like coniine and its derivatives are well-suited for GC-MS analysis.[3][4]

  • The Derivatization Imperative: Many piperidine alkaloids are not sufficiently volatile or may degrade at the high temperatures of the GC inlet. Furthermore, polar N-H and O-H groups can interact with the column, leading to poor peak shape. To overcome these limitations, derivatization is often necessary. Acylation is a common strategy to improve chromatographic behavior.

  • Structural Insights from Fragmentation: Electron ionization at 70 eV is a high-energy, hard ionization technique that produces extensive and reproducible fragmentation patterns. These fragmentation patterns serve as a "fingerprint" for a given compound and can be compared against spectral libraries (e.g., NIST, Wiley) for identification. For piperidine alkaloids, a characteristic fragment is often the iminium ion resulting from α-cleavage next to the nitrogen atom.[5] For example, coniine (m/z 127) typically shows a base peak at m/z 84.[3]

Trustworthiness: A well-developed GC-MS method is highly reliable. The high chromatographic resolution minimizes interferences, and the mass spectral data provides a high degree of certainty in compound identification. Method validation according to International Council for Harmonisation (ICH) Q2(R1) guidelines ensures its suitability for its intended purpose.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of piperidine alkaloids, accommodating a broad range of polarities and molecular weights.[1][8]

Principle of Operation: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] Analytes are separated based on their hydrophobicity, with more polar compounds eluting earlier.

Expertise & Experience in Application:

  • Causality in Column Selection: The choice of stationary phase is critical for achieving optimal separation.

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity and retention for a wide range of compounds. It is an excellent starting point for most piperidine alkaloids. For instance, validated methods for piperine often utilize a C18 column.[9][10][11]

    • C8 (Octylsilane): A C8 column is less retentive than a C18 and is a good choice for more hydrophobic piperidine alkaloids that might be too strongly retained on a C18 column, leading to excessively long run times. An LC-DAD method for lobeline utilized a C8 column to achieve good separation.[12]

    • Phenyl-Hexyl: These columns offer alternative selectivity due to π-π interactions with aromatic analytes. This can be beneficial for separating piperidine alkaloids containing aromatic rings.

  • Mobile Phase Optimization: The mobile phase composition is adjusted to fine-tune the separation. A typical mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic component (acetonitrile or methanol).

    • Role of Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice for analyzing basic compounds like piperidine alkaloids. This serves two purposes: it protonates the piperidine nitrogen, leading to more consistent interactions with the stationary phase, and it masks the acidic silanol groups on the silica-based packing material, which can cause severe peak tailing.[13]

  • Detection Methods:

    • UV-Visible Detection: This is the most common detector for HPLC. Its use is contingent on the analyte possessing a chromophore that absorbs UV or visible light. Piperine, with its extended conjugated system, has a strong UV absorbance around 342 nm, making HPLC-UV an ideal and cost-effective method for its quantification.[1][9]

    • Derivatization for UV Detection: For piperidine alkaloids lacking a suitable chromophore, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can be employed to render them detectable by UV.[1]

    • Universal Detectors: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for compounds without a chromophore, as they do not rely on the optical properties of the analyte.

Trustworthiness: HPLC methods, when properly validated, provide highly accurate and precise quantitative data. The validation process, as outlined by ICH guidelines, assesses parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][7][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it the gold standard for trace-level analysis of piperidine alkaloids in complex matrices.[15]

Principle of Operation: The eluent from the HPLC column is directed into the ion source of the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. ESI is particularly well-suited for polar and ionic compounds, making it ideal for the protonated piperidine alkaloids exiting the reversed-phase column. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of a selected precursor ion.

Expertise & Experience in Application:

  • Unparalleled Sensitivity and Selectivity: LC-MS/MS is the method of choice when low detection limits are required, such as in pharmacokinetic studies or for the analysis of trace contaminants. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity, effectively filtering out matrix interferences. A validated LC-MS/MS method for lobetyolin, for example, achieved a lower limit of quantification (LLOQ) in the low ng/mL range in plasma.[16][17]

  • Structural Confirmation: While EI in GC-MS provides library-searchable spectra, the soft ionization in LC-MS typically yields the protonated molecule [M+H]⁺. Tandem MS (MS/MS) is then used to induce fragmentation. The resulting product ion spectrum provides valuable structural information. Common fragmentation pathways for protonated piperidine alkaloids in ESI-MS/MS include the neutral loss of small molecules like water or the loss of substituents from the piperidine ring.[5][18][19] This information is crucial for confirming the identity of known compounds and for proposing structures for unknown but related alkaloids.[18][20][21]

Trustworthiness: The high selectivity of LC-MS/MS, particularly in MRM mode, makes it an extremely reliable and robust technique. It is the preferred method for regulatory submissions requiring the quantification of drugs and their metabolites in biological matrices.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structural elucidation of a novel piperidine alkaloid, NMR spectroscopy is the ultimate tool.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the determination of the molecule's carbon-hydrogen framework and stereochemistry.

Expertise & Experience in Application:

  • Definitive Structure Elucidation: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of through-bond connectivities. This enables the analyst to piece together the molecular structure from first principles.

  • Stereochemistry: Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between atoms, providing crucial information for determining the relative stereochemistry of the molecule.

Trustworthiness: NMR provides definitive structural information, making it the most authoritative method for structure elucidation. While not typically used for routine quantification due to lower sensitivity compared to MS, it is the cornerstone of chemical discovery.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of piperidine alkaloids. The values provided are representative and can vary depending on the specific analyte, matrix, and instrumentation.

FeatureGC-MSHPLC-UVLC-MS(/MS)NMR Spectroscopy
Primary Application Analysis of volatile & thermally stable alkaloids (e.g., coniine)Routine quantification of UV-active alkaloids (e.g., piperine)Trace quantification, analysis in complex matrices, structural confirmationUnambiguous structure elucidation of novel compounds
Selectivity High (based on retention time and mass spectrum)Moderate to High (dependent on chromatographic resolution)Very High (especially with MS/MS)Very High (provides detailed structural information)
Sensitivity (Typical LOQ) ng/mL to pg/mLµg/mL to high ng/mL[9]pg/mL to fg/mL[17]mg to high µg range
Quantitative Linearity GoodExcellent[9]Excellent[23]Not typically used for quantification
Need for Derivatization Often required for polar or non-volatile alkaloidsRequired for alkaloids without a UV chromophore[1]Generally not requiredNot required
Structural Information Good (library-searchable fragmentation patterns)NoneGood to Excellent (accurate mass and fragmentation data)Definitive (complete 3D structure)
Throughput Moderate to HighHighHighLow
Cost & Complexity ModerateLowHighVery High

Experimental Protocol: A Self-Validating LC-MS/MS Method for Piperidine Alkaloid Quantification

This protocol provides a framework for the development and validation of a robust LC-MS/MS method for the quantification of a hypothetical piperidine alkaloid in a biological matrix (e.g., plasma). This protocol is designed to be self-validating by incorporating system suitability tests and adhering to ICH and USP guidelines.[6][8][24]

1. Objective: To accurately and precisely quantify "Piperidine X" in human plasma over a specified concentration range.

2. Materials and Reagents:

  • Piperidine X reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Piperidine X)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control human plasma

3. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: UHPLC system for optimal resolution and speed.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: A C18 column provides good retention for a broad range of analytes. The shorter length and smaller particle size allow for faster analysis times without sacrificing efficiency, which is ideal for high-throughput bioanalysis.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides a proton source for efficient ESI+ ionization and improves peak shape for the basic analyte.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency and is MS-friendly.

  • Gradient: A fast gradient from 5% to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity, allowing for lower backpressure, and can improve peak shape.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+). Rationale: The basic piperidine nitrogen is readily protonated in the acidic mobile phase, making ESI+ the ideal ionization mode.

  • MRM Transitions: Optimized for Piperidine X and its IS.

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard. Rationale: Protein precipitation is a simple, fast, and effective method for removing the bulk of matrix proteins. Acetonitrile is an efficient precipitating agent.

  • Vortex for 30 seconds.

  • Centrifuge at >10,000 g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Method Validation (as per ICH Q2(R1)): [6][7]

  • System Suitability Test (SST): Before each analytical run, inject a mid-level QC sample five or six times. The acceptance criteria, based on USP <621>, should be:[24][25]

    • Peak area RSD ≤ 5%

    • Retention time RSD ≤ 2%

    • Peak tailing factor between 0.8 and 1.5

    • Signal-to-noise ratio (S/N) for the LLOQ sample ≥ 10

    • Trustworthiness Check: The SST ensures that the chromatographic system is performing adequately on the day of analysis. Failure to meet SST criteria invalidates the run.

  • Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve with at least 6-8 non-zero standards spanning the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, mid, high) in multiple replicates (n=5) on at least three different days.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The Relative Standard Deviation (RSD) should not exceed 15% (20% for the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined based on a signal-to-noise ratio of 3.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature ±2 °C, mobile phase composition ±2%) to ensure the method's reliability during normal use.

The following workflow diagram illustrates the key steps in a typical bioanalytical project using a validated LC-MS/MS method.

AnalyticalWorkflow cluster_prep Preparation & Validation cluster_analysis Sample Analysis cluster_data Data Processing & Reporting method_dev Method Development method_val Method Validation (ICH Q2) method_dev->method_val sst System Suitability Test (SST) method_val->sst sample_prep Sample Preparation (e.g., Protein Precipitation) analysis LC-MS/MS Analysis (Batch Run) sample_prep->analysis sst->analysis integration Peak Integration & Quantification analysis->integration review Data Review & QC Check integration->review report Final Report Generation review->report

Caption: General experimental workflow for piperidine alkaloid analysis.

Conclusion

The selection of an analytical method for piperidine alkaloids is a multi-faceted process that requires a deep understanding of the analyte's properties, the strengths and weaknesses of each technique, and the ultimate goal of the analysis. For volatile compounds where library-based identification is sufficient, GC-MS is a robust choice. For routine, cost-effective quantification of UV-active alkaloids like piperine, HPLC-UV is unparalleled in its simplicity and reliability. When the demand is for the highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the undisputed gold standard. Finally, for the definitive structural elucidation of new chemical entities, NMR spectroscopy remains the ultimate arbiter.

By grounding your method selection in scientific principles and ensuring rigorous validation against authoritative standards like those from the ICH and USP, you can be confident in the integrity and trustworthiness of your analytical data. This guide serves as a framework for making those critical decisions, empowering you to develop methods that are not only fit for purpose but are also built on a foundation of scientific integrity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • de Freitas, M. C. J., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. 2018;53(10):1024-1033. [Link]

  • ICH Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2025. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. RCAAP. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. 2023. [Link]

  • Biesaga, M., et al. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research. 2018;62(2):223-229. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • United States Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Shrestha, R., et al. Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography. Journal of Nepal Chemical Society. 2020;41(1):124-130. [Link]

  • YouTube. USP 621 Key Requirements Explained (Timelines + Quick Questions). 2025. [Link]

  • Garg, S., et al. Development and validation of simple stability indicating RP-HPLC method for piperine estimation in Piper nigrum, marketed formulations and nanoformulation. Journal of Liquid Chromatography & Related Technologies. 2023. [Link]

  • Upadhyay, V., et al. Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. International Journal of Herbal Medicine. 2013;1(3):6-9. [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Liu, Y., et al. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods. 2021;10(1):147. [Link]

  • Semantic Scholar. Development and validation of rapid RP-HPLC method for estimation of piperine in Piper nigrum L. 2013. [Link]

  • ResearchGate. Quantitative Determination of Lobeline Hydrochloride in Rabbit Plasma by LC–MS–MS and Its Application. [Link]

  • Scribd. HPLC Method For Piperine. [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

  • Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. 2022. [Link]

  • Tian, H., et al. Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO. [Link]

  • Tian, H., et al. Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • ResearchGate. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • ResearchGate. Analysis of alkaloids from different chemical groups by different liquid chromatography methods. [Link]

  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. 2015. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. 2023. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? 2025. [Link]

  • Barrera Adame, D. A., et al. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. 2024;87(10):2376-2383. [Link]

  • ACS Publications. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. 2024. [Link]

  • ResearchGate. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. [Link]

  • ERef Bayreuth. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. 2025. [Link]

Sources

A Researcher's Guide to Benchmarking Anticonvulsant Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics for epilepsy, a multifaceted neurological disorder affecting millions globally, rigorous preclinical evaluation is paramount.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticonvulsant activity of investigational compounds against established drugs. By employing a battery of validated preclinical models and adhering to stringent scientific principles, we can generate robust, comparative data essential for advancing promising candidates toward clinical investigation.

The Strategic Importance of Preclinical Benchmarking

The journey of an anticonvulsant compound from discovery to clinical application is long and arduous. Preclinical models serve as the crucible in which the efficacy, potency, and potential liabilities of a new chemical entity are forged and tested.[1][4] An integrated approach, combining both in vitro and in vivo models, offers a multi-level understanding of a compound's activity, from the cellular and network levels to its effects within a whole living organism.[1] This comparative benchmarking against current standards of care is not merely a regulatory formality but a critical scientific endeavor to ascertain true therapeutic advancement.

Selecting the Right Battlefield: A Comparative Overview of Preclinical Seizure Models

The choice of preclinical model is a critical determinant of the relevance and translatability of experimental findings.[2] No single model can fully recapitulate the complexity of human epilepsy; therefore, a battery of tests is employed to characterize the full spectrum of a compound's anticonvulsant profile.[2]

Model Seizure Type Modeled Typical Application Strengths Limitations
Maximal Electroshock (MES) Generalized Tonic-Clonic SeizuresScreening for compounds that prevent seizure spread.Highly reproducible; predictive of efficacy against generalized tonic-clonic seizures in humans.[5][6][7]Less effective for identifying drugs acting via mechanisms other than sodium channel blockade.
Pentylenetetrazol (PTZ) Generalized Myoclonic & Absence SeizuresDetecting compounds that raise the seizure threshold.[8][9]Sensitive to drugs that enhance GABAergic neurotransmission.[9]May not identify compounds with other mechanisms of action.
6-Hz Psychomotor Seizure Test Treatment-Resistant Focal SeizuresIdentifying compounds effective against psychomotor and treatment-resistant seizures.[10][11][12][13]Can identify drugs with novel mechanisms of action.[11]Cannot fully replicate the chronic nature of epilepsy.[10]

Experimental Protocols: A Step-by-Step Guide to Key Assays

To ensure data integrity and reproducibility, adherence to standardized protocols is essential. The following sections detail the methodologies for the most widely used preclinical seizure models.

Maximal Electroshock (MES) Seizure Test

This model assesses a compound's ability to prevent the spread of seizures.[5]

Experimental Workflow:

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Animal Acclimation (3-4 days) drug_admin Drug/Vehicle Administration (i.p.) acclimation->drug_admin corneal_stim Corneal Stimulation (60 Hz, 50 mA, 0.2s) drug_admin->corneal_stim Pre-treatment Time observation Observe for Tonic Hindlimb Extension corneal_stim->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension observation->endpoint ed50 Calculate ED50 endpoint->ed50

Caption: Workflow for the Maximal Electroshock (MES) Test.

Protocol:

  • Animal Preparation: Male ICR-CD-1 mice are commonly used.[6] Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.[6]

  • Drug Administration: The test compound and a standard drug (e.g., Phenytoin) are administered, typically intraperitoneally (i.p.), at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of peak effect of the drug, a 60 Hz alternating current (50 mA in mice) is delivered for 0.2 seconds via corneal electrodes.[5] A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) should be applied to the corneas prior to stimulation.[5]

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[5][6]

  • Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[5][6]

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.[5]

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds that can elevate the seizure threshold.[8]

Experimental Workflow:

PTZ_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Animal Acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin ptz_injection PTZ Injection (s.c.) (e.g., 85 mg/kg) drug_admin->ptz_injection Pre-treatment Time observation Observe for Clonic Seizures (30 min) ptz_injection->observation endpoint Endpoint: Absence of Clonic Spasms (>5 seconds) observation->endpoint ed50 Calculate ED50 endpoint->ed50

Caption: Workflow for the Pentylenetetrazol (PTZ) Test.

Protocol:

  • Animal Preparation: Male Swiss albino mice (20-25g) are commonly used.[14] Animals are housed under standard laboratory conditions.[14]

  • Drug Administration: The test compound and a standard drug (e.g., Diazepam) are administered at various doses. A vehicle control group is included.

  • Seizure Induction: At the predetermined time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously (s.c.).[8][14]

  • Observation: Animals are placed in individual observation cages and observed for 30 minutes for the presence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[8]

  • Endpoint: An animal is considered protected if it does not exhibit a clonic seizure.[8]

  • Data Analysis: The ED50 is calculated.

6-Hz Psychomotor Seizure Test

This model is particularly useful for identifying compounds that may be effective against treatment-resistant partial seizures.[10][11][12]

Experimental Workflow:

SixHz_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Animal Acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin corneal_stim Corneal Stimulation (6 Hz, 0.2ms, 3s) drug_admin->corneal_stim Pre-treatment Time observation Observe for Stereotyped Behavior (120s) corneal_stim->observation endpoint Endpoint: Absence of Stereotyped Behavior observation->endpoint ed50 Calculate ED50 endpoint->ed50

Caption: Workflow for the 6-Hz Psychomotor Seizure Test.

Protocol:

  • Animal Preparation: Similar to MES and PTZ tests.

  • Drug Administration: The test compound and a standard drug (e.g., Valproate) are administered.

  • Seizure Induction: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) is delivered via corneal electrodes at varying intensities (e.g., 22, 32, or 44 mA).[10][11]

  • Observation: Animals are observed for characteristic behaviors such as a stun position, minimal clonic phase, and stereotyped behaviors for 120 seconds.[10][11]

  • Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic stereotyped behavior.[10]

  • Data Analysis: The ED50 is determined at different stimulus intensities.

Assessing Neurological Deficit: The Rotarod Test

A crucial aspect of anticonvulsant drug development is to assess potential motor impairment, a common side effect of centrally acting drugs.[15][16][17] The rotarod test is the gold standard for evaluating motor coordination and balance.[15]

Protocol:

  • Apparatus: A rotating rod apparatus is used.

  • Training: Animals are trained for at least two days prior to testing to acclimate them to the rotating rod.[18]

  • Testing: On the test day, after drug administration, the animal is placed on the rod, which rotates at a gradually increasing speed.[15]

  • Endpoint: The latency to fall off the rod or the speed at which the animal falls is recorded.[15]

  • Data Analysis: The dose that causes motor impairment in 50% of the animals (TD50) is calculated.

Evaluating General Activity: The Open Field Test

The open field or locomotor activity test is a simple method to assess spontaneous locomotor activity and arousal in rodents.[19][20] It helps to determine if a compound has sedative or stimulant properties, which could confound the results of other behavioral tests.[18]

Protocol:

  • Apparatus: An open field chamber, often equipped with infrared beams or a video tracking system, is used.[19][21]

  • Acclimation: Animals are allowed to acclimate to the testing room for 30-60 minutes.[19]

  • Testing: The animal is placed in the center of the open field, and its activity is recorded for a set period (e.g., 10 minutes).[21]

  • Parameters Measured: Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena are common parameters.[19][21]

  • Data Analysis: These parameters are compared between drug-treated and vehicle-treated groups.

Synthesizing the Data: A Comparative Analysis

The ultimate goal of this benchmarking process is to generate a comprehensive profile of the investigational compound relative to established drugs. This data should be presented clearly and concisely to facilitate informed decision-making.

Table 1: Comparative Anticonvulsant Efficacy and Neurological Deficit

Compound MES ED50 (mg/kg, i.p.) PTZ ED50 (mg/kg, i.p.) 6-Hz (32mA) ED50 (mg/kg, i.p.) Rotarod TD50 (mg/kg, i.p.) Protective Index (PI = TD50/ED50)
Novel Compound X Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Phenytoin 9.5>8012656.8 (MES)
Valproate 2721491654261.6 (MES)
Levetiracetam >1002523>300>12 (6-Hz)

Note: The values for established drugs are examples and may vary depending on experimental conditions.

Interpreting the Protective Index (PI): The PI is a critical measure of a compound's therapeutic window. A higher PI indicates a greater separation between the effective dose and the dose that causes side effects, suggesting a more favorable safety profile.

Conclusion: Charting the Path Forward

This guide has outlined a systematic approach to benchmarking the anticonvulsant activity of novel compounds. By meticulously executing these established preclinical models and thoughtfully analyzing the comparative data, researchers can build a robust evidence base to support the advancement of the most promising candidates. The ultimate aim is to identify new therapies that not only effectively control seizures but also offer an improved quality of life for individuals with epilepsy.

References

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved from [Link]

  • Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer. (n.d.). Retrieved from [Link]

  • Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders (pp. 87-93). Humana Press, New York, NY.
  • 3.2.3. The 6 hertz (6 Hz) Psychomotor Seizure Test - Bio-protocol. (n.d.). Retrieved from [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. (n.d.). Retrieved from [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51717.
  • From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner. (n.d.). Retrieved from [Link]

  • Pre clinical screening of anti epileptic drugs | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.
  • Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 47(3), 217-227.
  • The Rotarod Test (For Mice) - Maze Engineers - Conduct Science. (2015, November 5). Retrieved from [Link]

  • Rotarod Test For Mice And Rats | Melior Discovery. (n.d.). Retrieved from [Link]

  • 6-Hz Psychomotor Seizure Model | Melior Discovery. (n.d.). Retrieved from [Link]

  • Locomotion test for mice - Protocols.io. (2024, January 31). Retrieved from [Link]

  • Rotarod performance test - Wikipedia. (n.d.). Retrieved from [Link]

  • The Screening models for antiepileptic drugs: A Review - ResearchGate. (2021, April 15). Retrieved from [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant - YouTube. (2022, September 3). Retrieved from [Link]

  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy & Behavior, 73, 218-227.
  • The 1st, original Rat RotaRod for motory coordination studies - Animalab. (n.d.). Retrieved from [Link]

  • Castel-Branco, M., Alves, G., Figueiredo, I., Caramona, M., & Lanao, J. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-112.
  • Pentylenetetrazol (PTZ) test: Significance and symbolism. (2025, June 22). Retrieved from [Link]

  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). Retrieved from [Link]

  • What is the Locomotor Activity Test? - San Diego Instruments. (2021, June 11). Retrieved from [Link]

  • Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview - YouTube. (2022, September 12). Retrieved from [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery. (n.d.). Retrieved from [Link]

  • Chapter 7 Adverse Effects of Antiepileptic Drugs. (n.d.). Retrieved from [Link]

  • Iori, V., G. T. P. S., & Belcastro, V. (2024). Adverse effects of antiseizure medications: a review of the impact of pharmacogenetics and drugs interactions in clinical practice. Frontiers in Pharmacology, 15, 1365853.
  • Löscher, W., & Klein, P. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. CNS drugs, 35(9), 935-965.
  • Monitoring Antiepileptic Drugs: A Level-Headed Approach - PMC. (n.d.). Retrieved from [Link]

  • Mutanana, N. (2020).
  • What Are the Side Effects of Antiepileptic Drugs? - MedicineNet. (n.d.). Retrieved from [Link]

  • Behavioral Side Effects of Antiepileptic Drugs - U.S. Pharmacist. (2013, November 15). Retrieved from [Link]

  • Antiseizure Medications for Seizure Disorders in Adults - DynaMed. (n.d.). Retrieved from [Link]

  • Choosing Antiepileptic Drugs - Practical Neurology. (n.d.). Retrieved from [Link]

  • Pharmacology - Seizures (Epilepsy) drugs for nursing RN PN NCLEX - YouTube. (2021, February 21). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 2-Methylpiperidine-3-carboxylic acid hydrochloride Physical State: Solid (White to off-white powder/crystals) Primary Hazards (GHS): Skin Irritant (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1][2] CAS Reference: 1220040-26-5 (Isomer specific) or general piperidine acid salts.[1][2]

The "Why" Behind the Safety: As a hydrochloride salt of a secondary amine, this compound presents a dual hazard profile.[2] While less volatile than its liquid free-base counterpart, the solid salt is hygroscopic.[2] Upon contact with moist mucous membranes (eyes, respiratory tract, sweat), it undergoes hydrolysis, releasing hydrochloric acid locally.[2] This transforms a simple "dust hazard" into a chemical burn risk.[2] The protocols below are designed to mitigate this specific hydrolysis mechanism.

Risk Assessment & PPE Decision Logic

Do not rely on a "one-size-fits-all" approach.[1][2] Use this logic matrix to determine the necessary protection level based on your specific operation.

PPE_Decision_Matrix Start Task Assessment Quantity Quantity > 500mg? Start->Quantity State State: Dry Powder vs. Solution Quantity->State HighRisk High Risk: Dust Generation State->HighRisk Dry Powder/Weighing LowRisk Low Risk: Stable Solution State->LowRisk Dissolved EngControl Engineering Control: Fume Hood REQUIRED HighRisk->EngControl LowRisk->EngControl PPE_Level1 PPE Level 1 (Standard): Safety Glasses + Nitrile (4mil) + Lab Coat EngControl->PPE_Level1 If No Dust PPE_Level2 PPE Level 2 (Enhanced): Unvented Goggles + Double Nitrile + N95 (if hood failure) EngControl->PPE_Level2 If Dust Possible

Figure 1: Decision logic for selecting PPE based on physical state and dust generation potential.[1][2]

Detailed PPE Specifications

The following specifications are non-negotiable for handling piperidine salts in a research setting.

A. Hand Protection (Dermal)

Recommendation: Nitrile Rubber (NBR).[2][3] The Science: Piperidine derivatives are organic bases.[2] While the HCl salt is ionic and less permeating than the free base, nitrile offers the best balance of dexterity and chemical resistance against the organic cation and the acidic environment.[2]

ParameterSpecificationCritical Note
Material Nitrile (100%)Latex is NOT recommended due to poor resistance to organic amines.[2]
Thickness Minimum 0.11 mm (4-5 mil)For standard weighing.[1][2] Use 8 mil for spill cleanup.[2]
Breakthrough > 480 mins (Estimated)Self-Validating Step: If the glove typically changes color (e.g., yellowing) or hardens, change immediately.[2]
Technique Double GlovingRequired when handling >1g of dry powder to prevent micro-pinhole exposure.[2]
B. Ocular Protection

Recommendation: Chemical Splash Goggles (Indirect Vent) or Safety Glasses with Side Shields.[2] The Science: The primary risk is particulate hydrolysis .[2] Standard safety glasses allow airborne dust to bypass the lens and settle on the eye surface, where tears activate the acid.[2]

  • Weighing/Solid Handling: Unvented or indirect-vent goggles are superior to prevent dust entry.[1][2]

  • Solution Handling: Safety glasses with side shields are acceptable.[2][3]

C. Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) > N95 Respirator.[2][4] The Science: Respiratory sensitization is a risk with amine salts.[2]

  • Primary: All open handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).[2]

  • Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 particulate respirator is required.[2]

Operational Protocol: Safe Handling Workflow

This workflow integrates safety steps directly into the experimental process to ensure compliance without slowing down research.

Handling_Workflow Prep 1. Pre-Work Check (Verify Hood Airflow) Weigh 2. Weighing (Static Control) Prep->Weigh Don PPE Transfer 3. Transfer (Funnel/Paper) Weigh->Transfer Slowly Solubilize 4. Solubilization (Add Solvent to Solid) Transfer->Solubilize Close Vessel Waste 5. Decon & Waste (Acidic Stream) Solubilize->Waste Wipe Down

Figure 2: Operational workflow emphasizing static control and containment.

Step-by-Step Methodology:
  • Static Neutralization (Crucial for Solids):

    • Why: Dry hydrochloride salts are prone to static charge, causing "jumping" of powder which leads to inhalation risk.[2]

    • Action: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.[2]

  • The "Solvent-Last" Rule:

    • Place the solid into the receiving vessel before adding solvent.[2] Adding solid to a stirring solvent can generate aerosol splashes.[2]

  • Dissolution Exotherm:

    • Why: Dissolving HCl salts can be slightly exothermic.[2]

    • Action: Add solvent slowly.[2] If neutralizing with a base (e.g., NaHCO3), expect CO2 evolution (fizzing).[2] Perform this strictly in the hood.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe.[2] Treat the paper towel as solid chemical waste.[2]

Disposal & Emergency Response

Waste Disposal Streams[1][2]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste container (labeled "Toxic/Irritant Organic Solid").[2]

  • Liquid Waste: Aqueous solutions should go to Aqueous Acidic Waste (unless mixed with organic solvents, then Organic Solvent Waste ).[2]

  • Do NOT: Do not dispose of down the drain. The piperidine moiety can be toxic to aquatic life (H411).[2]

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][5] Hold eyelids open. The HCl component causes rapid damage; speed is critical.[2]

  • Skin Contact: Brush off dry powder before wetting skin (to prevent creating a concentrated acid patch), then wash with soap and water.[2]

  • Spill (Solid): Do not sweep (creates dust).[2] Cover with wet paper towels to solubilize, then scoop into a bag.[2]

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor.[2] [Link]1][2]

  • PubChem. Compound Summary: Piperidine-3-carboxylic acid hydrochloride (Related Isomer Data).[1][2] National Library of Medicine.[2] [Link]1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
2-Methylpiperidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.